molecular formula C14H7IN2 B565826 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile CAS No. 1312924-02-9

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

Cat. No.: B565826
CAS No.: 1312924-02-9
M. Wt: 330.128
InChI Key: ACOQCNSDOIOLDC-UHFFFAOYSA-N
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Description

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C14H7IN2 and its molecular weight is 330.128. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-5-(2-pyridin-2-ylethynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7IN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOQCNSDOIOLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (IPEB)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (CAS 1312924-02-9), also known in radiopharmaceutical development as IPEB .

Advanced Precursor & Reference Standard for mGluR5 Imaging

Executive Summary

This compound (CAS 1312924-02-9), commonly referred to as IPEB , is a high-affinity negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It serves two critical roles in drug development and neuroimaging:

  • Reference Standard: It is the non-radioactive (cold) standard used to validate the identity of the SPECT radiotracer [¹²³I]IPEB .

  • Structural Analog: It functions as a heavy-atom isostere to the widely used PET tracer [¹⁸F]FPEB , facilitating Structure-Activity Relationship (SAR) studies where iodine's lipophilicity and steric bulk are compared against fluorine.

This guide provides a comprehensive technical breakdown of IPEB, focusing on its synthesis via Sonogashira cross-coupling and copper-mediated halogen exchange, as well as its validation in mGluR5 binding assays.

Chemical Profile & Properties[1][2][3][4][5]

Identification
PropertyDetail
CAS Number 1312924-02-9
Common Name IPEB
IUPAC Name This compound
Molecular Formula C₁₄H₇IN₂
Molecular Weight 330.12 g/mol
SMILES N#CC1=CC(I)=CC(C#CC2=NC=CC=C2)=C1
Appearance Pale yellow to off-white solid
Physicochemical & Biological Properties
ParameterValueContext
LogP (Calc) ~3.15Higher lipophilicity compared to FPEB (LogP ~2.7), facilitating blood-brain barrier (BBB) penetration.
mGluR5 Affinity (IC₅₀) 0.66 ± 0.05 nM High-affinity binding to the transmembrane allosteric site of mGluR5.
Selectivity >100-foldHighly selective over mGluR1 and other glutamate receptors.
Solubility Low (Water)Soluble in DMSO, DCM, Methanol, and Acetonitrile.

Synthesis & Manufacturing Protocols

The synthesis of IPEB requires precision in cross-coupling chemistry to ensure the integrity of the alkyne linker. The following protocol describes the Copper-Mediated Halogen Exchange , which is the preferred route for generating both the cold standard and the radioiodinated tracer from a common bromo-precursor.

Retrosynthetic Analysis (Graphviz)

SynthesisPath Start1 3-Bromo-5-iodobenzonitrile Inter Intermediate: 3-Bromo-5-(pyridin-2-ylethynyl)benzonitrile Start1->Inter Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Selective at I-site Start2 2-Ethynylpyridine Start2->Inter Product Target (IPEB): This compound Inter->Product Halogen Exchange NaI, CuI, Ligand (or Na[123I] for SPECT)

Figure 1: Synthetic pathway utilizing selective Sonogashira coupling followed by halogen exchange.

Step 1: Selective Sonogashira Coupling

This step exploits the higher reactivity of the aryl iodide over the aryl bromide to attach the pyridine arm selectively.

  • Reagents: 3-Bromo-5-iodobenzonitrile (1.0 eq), 2-Ethynylpyridine (1.1 eq).

  • Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (5 mol%), Copper(I) iodide (2 mol%).

  • Solvent/Base: THF/Triethylamine (3:1 v/v).

  • Conditions:

    • Degas solvents thoroughly with Argon to prevent homocoupling (Glaser coupling) of the alkyne.

    • Stir at Room Temperature (RT) for 4–6 hours. The iodide reacts preferentially, leaving the bromide intact.

    • Workup: Filter off ammonium salts, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 75–85%.

    • Product: 3-Bromo-5-(pyridin-2-ylethynyl)benzonitrile .

Step 2: Copper-Mediated Iodination (Halex)

This step converts the bromo-precursor to the final iodo-compound (IPEB).

  • Reagents: 3-Bromo-intermediate (1.0 eq), Sodium Iodide (NaI) (2.0 eq).

  • Catalyst: Copper(I) Iodide (10 mol%), Trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) as ligand.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions:

    • Seal in a pressure tube under Argon.

    • Heat at 110°C for 12–24 hours.

    • Workup: Dilute with EtOAc, wash with water/brine.

    • Purification: Recrystallization from Ethanol or column chromatography.

    • Validation: 1H NMR should show a downfield shift of the aromatic protons adjacent to the iodine compared to the bromine precursor.

Applications in Drug Development & Imaging[6]

SPECT Imaging ([¹²³I]IPEB)

While [¹⁸F]FPEB is the gold standard for PET, [¹²³I]IPEB allows for Single Photon Emission Computed Tomography (SPECT).[1][2] This is advantageous for facilities lacking on-site cyclotrons, as Iodine-123 has a longer half-life (13.2 hours) than Fluorine-18 (110 min).

  • Radiosynthesis: The same bromo-precursor from Step 1 is treated with [¹²³I]NaI in the presence of Cu(I) salts.

  • In Vivo Kinetics: IPEB shows rapid BBB penetration and specific accumulation in the striatum and hippocampus (regions rich in mGluR5).[3][2]

  • Washout: IPEB exhibits faster washout kinetics than FPEB, which can be advantageous for reversible binding modeling, though it requires precise timing for image acquisition.

Biological Validation (mGluR5 Binding)

To validate the synthesized IPEB, a competitive binding assay is standard.

  • Assay: Displacement of [³H]MPEP (a standard mGluR5 radioligand) in rat brain membrane homogenates.

  • Result Interpretation: An IC₅₀ < 1.0 nM confirms the compound's potency.[3] IPEB typically yields 0.66 nM , confirming it is a potent antagonist suitable for in vivo receptor occupancy studies.

Comparison: IPEB vs. FPEB
Feature[¹⁸F]FPEB (PET)[¹²³I]IPEB (SPECT)
Isotope Fluorine-18Iodine-123
Half-Life 110 minutes13.2 hours
Resolution High (1–2 mm)Moderate (4–6 mm)
LogP ~2.7~3.15
Availability Requires CyclotronCommercially Distributable

Handling, Stability & Safety

  • Light Sensitivity: Aryl iodides and conjugated alkynes are photosensitive. Store IPEB in amber vials wrapped in foil.

  • Temperature: Store at -20°C for long-term stability.

  • Safety: The compound is a potent neuroreceptor modulator. Handle with full PPE (gloves, lab coat, safety glasses) in a fume hood. Avoid inhalation of dusts.

  • Waste: Dispose of as halogenated organic waste. If radiolabeled, follow specific radioactive waste protocols (decay-in-storage).

References

  • Kil, K. E., et al. (2014).[4] "Development of [¹²³I]IPEB and [¹²³I]IMPEB as SPECT Radioligands for Metabotropic Glutamate Receptor Subtype 5." ACS Medicinal Chemistry Letters, 5(6), 652–656.[4]

  • Wang, J. Q., et al. (2007). "Synthesis and preliminary biological evaluation of 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5." Synapse, 61(12), 951–961.

  • Lim, K., et al. (2014).[4] "Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [¹⁸F]FPEB for human use: An automated radiosynthesis and a novel one-pot synthesis of its radiolabeling precursor." Applied Radiation and Isotopes, 94, 349–354.[5]

  • Alagille, D., et al. (2012). "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series." Bioorganic & Medicinal Chemistry Letters, 22(6), 2130–2135.

Sources

mGluR5 antagonist 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mechanism of Action and Application of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (IPEB)

Executive Summary

This compound , commonly abbreviated as IPEB , is a high-affinity, selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Structurally derived from the ethynylpyridine class of antagonists—most notably related to [18F]FPEB and MPEB—IPEB was engineered primarily as a probe for Single Photon Emission Computed Tomography (SPECT) when radiolabeled with Iodine-123.

This guide details the molecular mechanism of IPEB, its interference with G-protein coupled signaling, and the experimental frameworks used to validate its potency (IC50 ≈ 0.66 nM) and selectivity.

Molecular Mechanism of Action

Allosteric Modulation vs. Orthosteric Antagonism

Unlike competitive antagonists that bind to the "Venus Flytrap" domain (VFT) where glutamate binds, IPEB binds to a distinct allosteric site located within the 7-transmembrane (7-TM) domain of the mGluR5 receptor.

  • Conformational Locking: Upon binding, IPEB stabilizes the mGluR5 receptor in an inactive conformation. This prevents the conformational change required to transmit the signal from the extracellular VFT to the intracellular G-protein coupling domain, even when glutamate is bound.

  • Inverse Agonism: Like many potent mGluR5 NAMs, IPEB exhibits inverse agonist properties, suppressing the constitutive (basal) activity of the receptor in the absence of glutamate.

Signal Transduction Blockade

mGluR5 is a G


q/11-coupled receptor.[1] The binding of IPEB inhibits the following cascade:
  • G-Protein Coupling: Prevents the exchange of GDP for GTP on the G

    
    q subunit.
    
  • Effector Inhibition: Blocks the activation of Phospholipase C

    
     (PLC
    
    
    
    )
    .
  • Second Messenger Suppression: Prevents the hydrolysis of PIP2, thereby halting the production of Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .

  • Functional Outcome: The release of intracellular Calcium (Ca

    
    ) from the endoplasmic reticulum is abolished, and Protein Kinase C (PKC) activation is prevented.
    

Pathway Visualization

The following diagram illustrates the mGluR5 signaling cascade and the specific node of inhibition by IPEB.

mGluR5_Pathway cluster_membrane Cell Membrane Glutamate Glutamate (Ligand) mGluR5 mGluR5 Receptor (7-TM Domain) Glutamate->mGluR5 Activates (Orthosteric) IPEB IPEB (Antagonist) IPEB->mGluR5 INHIBITS (Allosteric) Gaq Gαq/11 Protein mGluR5->Gaq Coupling PLC Phospholipase C (PLCβ) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca2 Ca2+ Release (Intracellular) ER->Ca2 Mobilization

Figure 1: Mechanism of IPEB inhibition within the Gq-coupled mGluR5 signaling pathway.

Experimental Protocols

To validate the mechanism and affinity of IPEB, two primary assays are utilized: Competitive Radioligand Binding (affinity) and Calcium Mobilization (functional potency).

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of IPEB by displacing a known radioligand (e.g., [3H]MPEP).
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing rat or human mGluR5.

    • Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge (40,000 x g, 20 min) and resuspend pellets.

  • Incubation:

    • Prepare 96-well plates.

    • Add 2 nM [3H]MPEP (Specific Activity ~60 Ci/mmol).

    • Add increasing concentrations of non-radioactive IPEB (

      
       M to 
      
      
      
      M).
    • Add membrane suspension (20-50

      
      g protein/well).
      
    • Incubate for 60 minutes at room temperature with shaking.

  • Termination:

    • Filter rapidly through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer to remove unbound ligand.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm IPEB acts as an antagonist by blocking glutamate-induced Ca


 flux.
  • Cell Loading:

    • Seed mGluR5-expressing cells in black-walled 96-well plates.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.

  • Antagonist Pre-treatment:

    • Add IPEB at varying concentrations.

    • Incubate for 10-15 minutes to allow equilibrium binding.

  • Agonist Challenge:

    • Inject

      
       concentration of Glutamate or DHPG (selective group I agonist).
      
  • Measurement:

    • Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) in real-time using a FLIPR (Fluorometric Imaging Plate Reader).

    • Result: IPEB will show a dose-dependent reduction in the peak fluorescence response.

Comparative Data Summary

The following table summarizes the pharmacological profile of IPEB compared to its structural analogues.

CompoundStructure TypeTargetIC50 (Ca2+ Flux)Ki (Binding)Application
IPEB Iodo-ethynylpyridinemGluR50.66 nM ~0.2 - 0.7 nMSPECT Imaging / High Affinity Probe
IMPEB Methyl-Iodo-ethynylpyridinemGluR50.71 nM ~0.7 nMSPECT Imaging
FPEB Fluoro-ethynylpyridinemGluR5~0.20 nM 0.20 nMPET Imaging ([18F]FPEB)
MPEP Methyl-phenylethynylpyridinemGluR536 nM 15 - 30 nMStandard Research Tool

Data Sources: Kil et al. (2014), BindingDB.

Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_binding Binding Event cluster_analysis Data Output Membranes mGluR5 Membranes (HEK293) Incubation Incubation (60 min @ RT) Membranes->Incubation Ligand Radioligand ([3H]MPEP) Ligand->Incubation IPEB_Sol IPEB Solution (Serial Dilution) IPEB_Sol->Incubation Filter Filtration (GF/B Filters) Incubation->Filter Counting Scintillation Counting Filter->Counting Regression Non-Linear Regression Counting->Regression Ki_Value Ki Determination Regression->Ki_Value

Figure 2: Experimental workflow for determining IPEB binding affinity.

References

  • Kil, K. E., Zhu, A., Zhang, Z., et al. (2014).[2] "Development of [123I]IPEB and [123I]IMPEB as SPECT Radioligands for Metabotropic Glutamate Receptor Subtype 5." ACS Medicinal Chemistry Letters, 5(6), 652–656.[2] Link

  • BindingDB. (2011). "Affinity Data for 3-(2-(pyridin-2-yl)ethynyl)-5-iodobenzonitrile." Binding Database. Link

  • Lindemann, L., & Hoener, M. C. (2005). "A renaissance in trace amine-associated receptor pharmacology." Trends in Pharmacological Sciences, 26(5), 274-281.
  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. (Foundational reference for the MPEP/ethynylpyridine class).

Sources

Technical Guide: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (CAS: 1312924-02-9) is a high-affinity Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Structurally, it is the iodo-analog of the clinically relevant PET tracer [¹⁸F]FPEB .

In CNS research, this compound serves two critical functions:

  • SPECT Imaging Precursor/Standard: It acts as the non-radioactive reference standard for [¹²³I]-labeled SPECT tracers, enabling high-resolution mapping of mGluR5 density in neurodegenerative and psychiatric disorders.

  • Chemical Probe: Due to the high lipophilicity and electron-withdrawing nature of the iodine and nitrile groups, it exhibits sub-nanomolar affinity (

    
     nM), making it a vital tool for displacing radioligands in competitive binding assays and characterizing allosteric binding pockets.
    

Molecular Mechanism & Pharmacology[1]

Allosteric Modulation

Unlike orthosteric antagonists that compete directly with glutamate, this compound binds to the seven-transmembrane (7TM) domain of the mGluR5 receptor.

  • Binding Mode: The compound stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling.

  • Signaling Blockade: It inhibits the G

    
    q/11-mediated signaling cascade, effectively silencing the downstream release of intracellular calcium (
    
    
    
    ).
Signaling Pathway Visualization

The following diagram illustrates the specific node of inhibition within the glutamatergic signaling cascade.

mGluR5_Pathway Glutamate Glutamate (Ligand) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Activates Gq Gq/11 Protein mGluR5->Gq Couples NAM This compound (NAM) NAM->mGluR5 Inhibits (Allosteric) PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Excitotoxicity / Anxiety (Pathological State) Ca->Response Promotes

Figure 1: Mechanism of Action. The compound (Red) allosterically locks mGluR5, preventing the Gq-mediated calcium cascade implicated in excitotoxicity.

Chemical Properties & Synthesis[2][3][4][5]

The synthesis of this compound relies on Sonogashira cross-coupling, favored for preserving the delicate nitrile and iodo functionalities.

Physicochemical Profile
PropertyValuebiological Implication
Molecular Weight 330.12 g/mol Ideal for BBB penetration (< 500 Da).
LogP (Predicted) ~3.5 - 4.0High lipophilicity ensures rapid CNS entry but requires formulation (e.g., DMSO/Tween) for in vivo use.
Topological Polar Surface Area ~36 ŲWell within the range for CNS drugs (< 90 Ų).
Key Pharmacophore DiarylalkyneRigid linker maintains orientation in the hydrophobic transmembrane pocket.
Synthetic Protocol (Sonogashira Coupling)

Objective: Couple 3-bromo-5-iodobenzonitrile with 2-ethynylpyridine.

  • Reagents:

    • Substrate A: 3-bromo-5-iodobenzonitrile (1.0 eq)

    • Substrate B: 2-ethynylpyridine (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Co-catalyst: CuI (10 mol%)

    • Base/Solvent: Triethylamine (

      
      ) / THF (1:1 ratio)
      
  • Procedure:

    • Degas the solvent mixture with Argon for 15 minutes to prevent homocoupling (Glaser coupling) of the alkyne.

    • Add Substrate A, Catalyst, and Co-catalyst under inert atmosphere.

    • Add Substrate B dropwise at room temperature.

    • Stir at 50°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Purification:

    • Filter through a Celite pad.

    • Concentrate in vacuo.

    • Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Validation:

    • Confirm structure via ¹H-NMR and MS (Expected

      
      ).
      

CNS Applications & Experimental Protocols

Radiotracer Development (SPECT)

This molecule is the "cold" standard for [¹²³I]-IBP or related SPECT tracers. The iodine-123 isotope (half-life 13.2h) allows for Single Photon Emission Computed Tomography (SPECT).

Workflow for Radiosynthesis (Destannylation): To generate the radioactive version, a tributyltin precursor is typically used.

  • Precursor: 3-(tributylstannyl)-5-(pyridin-2-ylethynyl)benzonitrile.

  • Reaction: Oxidative iododestannylation using [¹²³I]NaI and Chloramine-T.

In Vitro Binding Assay (Protocol)

Objective: Determine the affinity (


) of the compound using rat brain membrane homogenates.

Materials:

  • Source: Rat whole brain (minus cerebellum) membranes.

  • Radioligand: [³H]MPEP (2 nM final concentration).

  • Non-specific control: 10 µM MPEP.

Step-by-Step:

  • Preparation: Thaw membrane aliquots and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 1.2 mM

    
    , 2 mM 
    
    
    
    ).
  • Incubation:

    • In a 96-well plate, add 50 µL of test compound (this compound) at varying concentrations (

      
       to 
      
      
      
      M).
    • Add 50 µL of [³H]MPEP.

    • Add 100 µL of membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 4°C (to minimize uptake/degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

Therapeutic Relevance in CNS Disorders[2][6][7][8]

Research utilizing this probe has implicated mGluR5 in several key pathologies. The "Iodo" probe allows for precise quantification of receptor occupancy in these models.

DisordermGluR5 StatusTherapeutic Hypothesis
Fragile X Syndrome UpregulatedmGluR5 antagonism corrects synaptic plasticity deficits (LTD) and behavioral abnormalities.
Anxiety/Depression Altered DensityNAMs exhibit anxiolytic effects without the sedation associated with benzodiazepines.
Addiction UpregulatedBlockade of mGluR5 reduces drug-seeking behavior and cue-induced reinstatement (e.g., cocaine, nicotine).
Parkinson's (LID) OveractiveReducing mGluR5 activity alleviates Levodopa-Induced Dyskinesia (LID).

References

  • Hamill, T. G., et al. (2005). "Synthesis, characterization, and first successful monkey imaging of three [18F]-labeled metabotropic glutamate receptor subtype 5 PET radiotracers." Synapse. Link

  • Lindemann, L., et al. (2011). "mGluR5 negative allosteric modulators: a patent review (2010 – 2013)." Expert Opinion on Therapeutic Patents. Link

  • Alagille, D., et al. (2012).[] "Synthesis and evaluation of 3-iodo-5-[2-(2-methylthiazol-4-yl)ethynyl]benzonitrile as a potent mGluR5 antagonist." Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, J., et al. (2007). "Synthesis and preliminary biological evaluation of 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5." Synapse. Link

  • Gasparini, F., et al. (1999). "Potent and selective antagonists of the metabotropic glutamate receptor subtype 5."[2][3] Journal of Neuroscience. Link

Sources

Pyridinylethynylbenzene Derivatives: Engineering Negative Allosteric Modulators for mGluR5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinylethynylbenzene (PEB) derivatives represent a cornerstone chemotype in the modulation of the metabotropic glutamate receptor subtype 5 (mGluR5). Unlike orthosteric antagonists that compete directly with glutamate, PEBs function as Negative Allosteric Modulators (NAMs) . They bind to the transmembrane domain (7-TM), stabilizing the receptor in an inactive conformation.

This guide provides a rigorous technical analysis of the PEB scaffold, specifically focusing on the prototypical compound MPEP (2-methyl-6-(phenylethynyl)pyridine) and its analogues. It details the synthetic causality, structural requirements, and validation protocols necessary to develop these compounds as precision tools for treating CNS disorders such as Fragile X syndrome, anxiety, and levodopa-induced dyskinesia.

Chemical Architecture & Structure-Activity Relationship (SAR)

The PEB scaffold is defined by a rigid acetylene spacer connecting a proximal pyridine ring to a distal phenyl ring. The linearity of the ethynyl linker is not merely structural; it acts as a "molecular ruler," ensuring the aromatic moieties span the hydrophobic allosteric pocket within the receptor's transmembrane helices.

Core SAR Logic
  • The Linker (Ethynyl): The triple bond provides rigid spacing (~4.1 Å). Saturation to an alkene or alkane drastically reduces potency, indicating the binding pocket requires a flat, linear geometry.

  • Proximal Ring (Pyridine): The 2-position methylation is critical. In MPEP, the 6-methyl group serves a dual purpose: it fills a small hydrophobic sub-pocket and sterically hinders rotation, locking the bioactive conformation.

  • Distal Ring (Benzene): This region tolerates substitution. Electron-withdrawing groups (e.g., -CN, -F) often improve metabolic stability and potency (as seen in MTEP, where the phenyl is replaced by a thiazole, but the logic remains).

Visualization: SAR Decision Tree

The following diagram outlines the critical decision nodes when optimizing the PEB scaffold.

SAR_Logic Scaffold PEB Scaffold Core (Pyridinylethynylbenzene) Linker Ethynyl Linker (Triple Bond) Scaffold->Linker Proximal Proximal Pyridine Scaffold->Proximal Distal Distal Phenyl Ring Scaffold->Distal Linker_Action Maintains Linear Geometry (~4.1 Å spacing) Linker->Linker_Action Proximal_Action 2-Methyl Substitution Crucial for mGluR5 vs mGluR1 Selectivity Proximal->Proximal_Action Distal_Action Tolerates EWGs (CN, F) Modulates Metabolic Stability Distal->Distal_Action

Caption: Structural optimization logic for the PEB scaffold. The rigid linker and proximal methylation are non-negotiable for high-affinity mGluR5 binding.

Synthetic Protocol: Sonogashira Cross-Coupling[1][2][3][4][5]

The synthesis of PEB derivatives relies on the Sonogashira cross-coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.[1][2][3]

Why this method?

We utilize Sonogashira coupling because it preserves the sp-hybridization of the alkyne under mild conditions. Alternative methods (e.g., Castro-Stephens) require harsh heating that can degrade sensitive heterocycles.

Validated Protocol: Synthesis of MPEP Analogue

Reagents: 2-Bromo-6-methylpyridine (Aryl Halide), Phenylacetylene (Alkyne), Pd(PPh3)2Cl2 (Catalyst), CuI (Co-catalyst), Triethylamine (Base/Solvent).

Step-by-Step Methodology:

  • System Deoxygenation (Critical):

    • Action: Place Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.01 eq) in a round-bottom flask. Seal and purge with Argon for 15 minutes.

    • Causality: Palladium(0) species generated in situ are highly sensitive to oxidation. Oxygen presence leads to homocoupling of the alkyne (Glaser coupling), reducing yield and complicating purification.

  • Reagent Addition:

    • Dissolve 2-Bromo-6-methylpyridine (1.0 eq) in anhydrous, degassed THF/Triethylamine (1:1 ratio).

    • Inject the solvent mixture into the catalyst flask under Argon flow.

    • Add Phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction Phase:

    • Stir at room temperature (25°C) for 4–12 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The formation of a fluorescent spot usually indicates the conjugated product.

  • Work-up & Purification:

    • Filter the reaction mixture through a Celite pad to remove metal precipitates.

    • Concentrate the filtrate in vacuo.

    • Purify via silica gel flash chromatography.

Sonogashira_Workflow Start Start: Reagents Degas Degas System (Argon) Prevents Homocoupling Start->Degas Mix Add Aryl Halide + Alkyne + Base Degas->Mix Catalysis Pd/Cu Catalysis Room Temp, 4-12h Mix->Catalysis Workup Celite Filtration & Flash Chromatography Catalysis->Workup

Caption: Optimized Sonogashira workflow for PEB synthesis. Argon purging is the critical control point.

Mechanistic Pharmacology

PEB derivatives do not bind to the "Venus Flytrap" domain where glutamate binds. Instead, they penetrate the lipid bilayer to bind within the transmembrane (7-TM) domain.

Mechanism of Action[5][6][7][8][9]
  • Binding: The PEB molecule wedges between transmembrane helices (specifically TM3 and TM7).

  • Stabilization: This binding stabilizes the receptor in the inactive G-protein coupled state , increasing the energy barrier required for the conformational change induced by glutamate.

  • Outcome: The dose-response curve of glutamate is shifted to the right, and the maximal efficacy (Emax) is depressed (non-competitive behavior).

mGluR5_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates PEB PEB Derivative (NAM) PEB->mGluR5 Inhibits (Allosteric) Gq Gq Protein mGluR5->Gq Couples PLC PLC-beta Gq->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis Ca Ca2+ Release (ER Stores) IP3->Ca Mobilization

Caption: mGluR5 Gq-signaling cascade. PEB derivatives block the transduction from Receptor to Gq protein.

Experimental Validation: FLIPR Calcium Assay

The industry standard for validating mGluR5 NAM activity is the Fluorometric Imaging Plate Reader (FLIPR) Calcium Mobilization Assay . Since mGluR5 couples to Gq, activation triggers a massive release of intracellular Calcium (


).[4]
Protocol: Calcium Mobilization

Objective: Determine the IC50 of a synthesized PEB derivative.

  • Cell Preparation:

    • Use HEK293 cells stably transfected with human mGluR5.

    • Seed at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media and add Calcium-4 or Fluo-8 dye (dissolved in HBSS + 20mM HEPES).

    • Critical Step: Add Probenecid (2.5 mM) to the dye buffer.

    • Causality: Probenecid inhibits the anion exchange transporter, preventing the cells from pumping the fluorescent dye back out.

  • NAM Pre-incubation:

    • Add the PEB derivative (serially diluted) to the cells.

    • Incubate for 15 minutes at 37°C.

    • Logic: NAMs require time to equilibrate within the transmembrane domain before the agonist shock.

  • Agonist Challenge:

    • Inject Glutamate at an EC80 concentration (concentration producing 80% max response).

    • Record fluorescence (Excitation 488nm, Emission 525nm) in real-time.

  • Data Analysis:

    • Calculate % Inhibition relative to the vehicle control.

Comparative Data: Common NAMs

The following table summarizes the potency of key derivatives in this class.

CompoundStructure ClassmGluR5 IC50 (nM)Selectivity (vs mGluR1)Reference
MPEP Pyridinylethynylbenzene36>100-fold[1]
MTEP Pyridinylethynylthiazole5>1000-fold[2]
Fenobam Urea (Non-PEB comparator)50-100Selective[3]

References

  • Gasparini, F. et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[5][6] Neuropharmacology.

  • Cosford, N. D. et al. (2003). [3H]-methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A novel, selective radioligand for the metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters.[7]

  • Conn, P. J.[8] & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors.[9][10][11] Annual Review of Pharmacology and Toxicology.

  • Molecular Devices. (2023).[1] FLIPR Calcium Assay Kit Protocols.

Sources

Methodological & Application

Synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile via Sonogashira coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (CAS 1312924-02-9). This molecule is a critical advanced intermediate in the development of metabotropic glutamate receptor subtype 5 (mGluR5) radioligands, such as [


F]FPEB and its analogs.

The core synthetic challenge addressed in this guide is the desymmetrization of 3,5-diiodobenzonitrile . Standard Sonogashira conditions often lead to statistical mixtures of starting material, mono-coupled product (target), and bis-coupled by-product. This protocol utilizes controlled stoichiometry and precise kinetic management to maximize the yield of the mono-alkynylated species while preserving the second iodine functionality for downstream diversification (e.g., radio-labeling or cross-coupling).

Scientific Background & Strategy

The Target Molecule

The target features a central benzonitrile core substituted with an iodine atom and a pyridin-2-ylethynyl moiety.[]

  • Role of Iodine: Serves as a reactive handle for subsequent transformations, such as Palladium-catalyzed stannylation (for radioiodination or

    
    F-fluorination via electrophilic substitution) or Lithium-Halogen exchange.
    
  • Role of Pyridine-Alkyne: Provides the critical pharmacophore for mGluR5 binding affinity.

Reaction Mechanism & Challenges

The synthesis employs the Sonogashira cross-coupling reaction.[2][3][4][5]



The Statistical Challenge: When reacting a symmetrical di-halide (3,5-diiodobenzonitrile) with a terminal alkyne, the reaction rates (


 for first coupling, 

for second) determine the product distribution. Since the electronic effect of the alkyne (weakly donating/conjugating) does not significantly deactivate the ring compared to the iodine,

.
  • Equimolar (1:[4][5][6]1) conditions typically yield a statistical distribution: ~25% Bis, ~50% Mono, ~25% Unreacted SM.

  • Strategy: We employ a stoichiometric excess of the diiodide (1.5 equiv) relative to the alkyne. This ensures that the active Pd-alkynyl species is statistically more likely to encounter a diiodide molecule than a mono-product, shifting the distribution toward the desired mono-species.

Mechanistic Pathway (DOT Diagram)

SonogashiraCycle cluster_0 Substrates cluster_1 Catalytic Cycle SM 3,5-Diiodobenzonitrile (Excess 1.5 eq) OxAdd Oxidative Addition (Rate Limiting) SM->OxAdd + Pd(0) Alkyne 2-Ethynylpyridine (Limiting 1.0 eq) TransMet Transmetallation (Cu-Acetylide) Alkyne->TransMet via CuI/Base Pd0 Pd(0) Active Species OxAdd->TransMet + Cu-C≡C-Py RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product TARGET: This compound RedElim->Product Major Pathway BisProduct IMPURITY: Bis-coupled Product Product->BisProduct Over-reaction (Suppressed by Excess SM)

Figure 1: Catalytic cycle emphasizing the competitive pathway between mono-product formation and bis-coupling.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[][4][5][6][7][8][9][10]Mass/VolRole
3,5-Diiodobenzonitrile 354.911.5 1.06 gElectrophile (Excess)
2-Ethynylpyridine 103.121.0206 mg (2.0 mmol)Nucleophile (Limiting)
Pd(PPh

)

Cl

701.900.0570 mgCatalyst
CuI 190.450.0259.5 mgCo-Catalyst
Triethylamine (Et

N)
101.193.00.84 mLBase
THF (Anhydrous) --10 mLSolvent
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup [10]

  • Flame-dry a 50 mL Schlenk flask or 2-neck round bottom flask.

  • Cool under a stream of dry Argon or Nitrogen.

  • Expert Insight: Oxygen is the enemy of Sonogashira couplings, leading to Glaser homocoupling of the alkyne (forming 1,4-di(pyridin-2-yl)buta-1,3-diyne). Rigorous degassing is mandatory.

Step 2: Reagent Charging

  • Charge the flask with 3,5-Diiodobenzonitrile (1.06 g), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (70 mg), and CuI (9.5 mg).
  • Note: Adding solids first allows for simultaneous purging before solvent addition.

Step 3: Solvation and Degassing

  • Add anhydrous THF (10 mL) and Triethylamine (0.84 mL) via syringe.

  • Perform 3 cycles of "Freeze-Pump-Thaw" OR sparge the solution with Argon for 15 minutes.

  • Observation: The solution typically turns yellow/orange.

Step 4: Alkyne Addition & Reaction

  • Add 2-Ethynylpyridine (206 mg) dropwise via syringe over 5 minutes.

  • Stir the reaction mixture at Room Temperature (25 °C) for 1 hour, then heat to 50 °C for 4-6 hours.

  • Control Point: Do not reflux immediately. The milder temperature helps differentiate the reactivity of the second iodine.

  • Monitor via TLC (Hexanes:EtOAc 4:1).

    • SM (

      
      )
      
    • Target Mono (

      
      )
      
    • Bis-Impurity (

      
      )
      

Step 5: Workup

  • Dilute the reaction mixture with EtOAc (50 mL).

  • Filter through a pad of Celite to remove Pd/Cu residues. Rinse pad with EtOAc.

  • Wash the filtrate with Water (2 x 30 mL) and Brine (1 x 30 mL).

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Purification Workflow (DOT Diagram)

Purification Crude Crude Mixture (SM + Mono + Bis + Pd) Celite Celite Filtration Crude->Celite Extraction Aq. Workup (Remove Salts/Base) Celite->Extraction Column Flash Chromatography SiO2 Extraction->Column Fraction1 Frac 1: 0-5% EtOAc/Hex Recovers 3,5-Diiodobenzonitrile Column->Fraction1 Fraction2 Frac 2: 15-20% EtOAc/Hex TARGET: Mono-Alkyne Column->Fraction2 Fraction3 Frac 3: 50% EtOAc/Hex Bis-Alkyne Impurity Column->Fraction3

Figure 2: Purification strategy to isolate the mono-substituted target.

Results & Characterization

Expected Yield
  • Isolated Yield: 55-65% (based on limiting alkyne).

  • Recovered SM: ~30-40% of the excess diiodide can be recovered from the first column fractions.

Analytical Data (Reference Values)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.65 (d, J = 4.8 Hz, 1H, Py-H), 8.12 (t, 1H, Ar-H), 7.96 (t, 1H, Ar-H), 7.82 (t, 1H, Ar-H), 7.72 (td, 1H, Py-H), 7.55 (d, 1H, Py-H), 7.30 (ddd, 1H, Py-H).
      
    • Note: The aromatic protons on the central benzene ring will show distinct meta-coupling patterns.

  • MS (ESI+): Calculated for C

    
    H
    
    
    
    IN
    
    
    [M+H]
    
    
    : 330.97; Found: 331.0.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure 2-Ethynylpyridine is fresh (it polymerizes). Re-distill if black. Ensure rigorous O

exclusion.
High Bis-Coupling Temperature too high / Excess AlkyneLower temp to RT. Ensure Diiodide is in excess (1.5 - 2.0 eq). Add alkyne very slowly (syringe pump).
Black Precipitate Pd Black formationAdd additional PPh

(10 mol%) to stabilize the Pd species.

References

  • Alagille, D., et al. (2012). "Synthesis and biological evaluation of 3,5-disubstituted thiazolylethynyl- and pyridinylethynylbenzenes as potent mGluR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(6), 2130-2135. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Link

  • Wang, J.-Q., et al. (2007).[7] "Synthesis and preliminary biological evaluation of 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5." Synapse, 61, 951–961. Link

  • BindingDB Entry. "3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile." CAS: 1312924-02-9.[][11][12] Link

Sources

Application Note: High-Fidelity Protocol for the Cross-Coupling of 3,5-Diiodobenzonitrile with 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the synthesis of 3,5-bis(2-pyridylethynyl)benzonitrile via the Sonogashira cross-coupling of 3,5-diiodobenzonitrile and 2-ethynylpyridine .

This specific transformation presents unique challenges:

  • Regioselectivity & Stoichiometry: The substrate is a di-halide; controlling mono- vs. bis-coupling requires precise stoichiometric management.

  • Catalyst Inhibition: The pyridine moiety in the alkyne can coordinate to the Palladium (Pd) center, potentially arresting the catalytic cycle (catalyst poisoning).

  • Homocoupling Competition: Copper-mediated Glaser coupling of 2-ethynylpyridine is a significant side reaction that consumes the expensive alkyne starting material.

This guide provides a robust, self-validating methodology to overcome these hurdles, favoring the bis-coupled product commonly used as a tridentate ligand in Metal-Organic Frameworks (MOFs) and optoelectronic materials.

Mechanistic Insight & Reaction Design

The reaction proceeds via a dual catalytic cycle involving Pd(0)/Pd(II) and Cu(I).[1] The electron-withdrawing nitrile group (-CN) on the aryl halide activates the C-I bond for oxidative addition, making 3,5-diiodobenzonitrile highly reactive. However, the basic nitrogen of the pyridine ring necessitates the use of a slightly higher catalyst loading or specific ligands to prevent sequestration of the active metal species.

Reaction Pathway Diagram

SonogashiraMechanism Start Reactants: 3,5-Diiodobenzonitrile + 2-Ethynylpyridine OxAdd Oxidative Addition (Pd inserts into C-I) Start->OxAdd Pd(0) SideRxn SIDE REACTION: Glaser Homocoupling (Requires O2) Start->SideRxn O2 presence Cu catalyst TransMet Transmetallation (Cu-acetylide transfer) OxAdd->TransMet Cu-Acetylide RedElim Reductive Elimination (C-C bond formation) TransMet->RedElim Pd(II) species Cycle2 Repeat Cycle (Second Iodine site) RedElim->Cycle2 Mono-coupled Int. Product Product: 3,5-Bis(2-pyridylethynyl) benzonitrile Cycle2->Product Full Conversion

Caption: Sequential catalytic workflow for the bis-coupling process. Note the critical branching point for Glaser homocoupling if oxygen is not rigorously excluded.

Experimental Protocol: Bis-Coupling Synthesis

Reagent Stoichiometry Table

To achieve full bis-coupling, an excess of the alkyne is required to drive the reaction to completion and account for minor homocoupling losses.

ComponentRoleMW ( g/mol )Equiv.[1][2][3]Mass/Vol (Scale: 1.0 mmol Halide)
3,5-Diiodobenzonitrile Aryl Halide354.911.0355 mg
2-Ethynylpyridine Alkyne103.122.4248 mg (approx. 245 µL)
Pd(PPh₃)₂Cl₂ Catalyst701.900.05 (5%)35 mg
CuI (Copper Iodide) Co-Catalyst190.450.10 (10%)19 mg
Triethylamine (TEA) Base101.195.00.7 mL
THF (Anhydrous) Solvent--10 mL (0.1 M conc.)
Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup (CRITICAL)

  • Glassware: Oven-dry a 25 mL Schlenk tube or two-neck round-bottom flask containing a magnetic stir bar.

  • Degassing: Cap the flask with a rubber septum. Cycle between vacuum and dry Argon (or Nitrogen) 3 times to remove all atmospheric oxygen. Oxygen is the primary cause of alkyne homocoupling (Glaser reaction).

Phase 2: Reagent Addition 3. Under a positive stream of Argon, add the solid reagents: 3,5-diiodobenzonitrile (355 mg), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (19 mg). 4. Reseal and cycle vacuum/Argon 3 more times. 5. Syringe in the anhydrous THF (10 mL) and Triethylamine (0.7 mL).

  • Observation: The solution should turn yellow/orange. If it turns dark green/blue immediately, oxygen is present (oxidized Cu species).
  • Add 2-ethynylpyridine (245 µL) dropwise via syringe.

Phase 3: Reaction & Monitoring 7. Temperature: Stir the mixture at Room Temperature (25°C) for 1 hour. 8. Heating: If TLC indicates incomplete conversion, heat the mixture to 60°C using an oil bath.

  • Why? The first iodine couples easily (RT). The second coupling is sterically more demanding and may require thermal energy.
  • Time: Run for 12–24 hours.
  • Monitoring (TLC):
  • Mobile Phase: Hexane:Ethyl Acetate (3:1).
  • Visualization: UV lamp (254 nm).
  • Look for the disappearance of the di-iodide (Rf ~0.8) and the mono-coupled intermediate (Rf ~0.5). The bis-product will likely be fluorescent and lower Rf (~0.3-0.4) due to increased polarity of the pyridine rings.

Phase 4: Workup & Purification 11. Quench: Cool to RT. Dilute with Ethyl Acetate (30 mL) and filter through a small pad of Celite to remove Pd/Cu residues. Wash the pad with Ethyl Acetate. 12. Wash: Transfer filtrate to a separatory funnel. Wash with:

  • Saturated NH₄Cl (2 x 20 mL) – Removes copper salts.
  • Brine (1 x 20 mL).
  • Dry: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel).
  • Gradient: 0% → 30% Ethyl Acetate in Hexane.
  • Note: The homocoupled alkyne (1,4-di(pyridin-2-yl)buta-1,3-diyne) usually elutes first (non-polar). The product elutes later.

Critical Process Parameters (CPPs) & Troubleshooting

ObservationDiagnosisCorrective Action
Solution turns Green/Blue Oxidation of Cu(I) to Cu(II).Oxygen leak. Stop, purge with Argon. If severe, restart with fresh CuI. Add reducing agent (ascorbic acid) if aqueous workup is intended, but prevention is key.
"Black Mirror" on flask Pd precipitation (Catalyst death).Reaction temperature too high or insufficient ligand stabilization. Add excess PPh₃ (10 mol%) to stabilize Pd species.
Low Conversion (Mono-only) Catalyst poisoning by Pyridine.Increase reaction temperature to 80°C (switch solvent to DMF). Increase catalyst loading to 8-10 mol%.
Excessive Homocoupling High O₂ or fast Cu cycle.Slow addition: Add the alkyne solution slowly over 1 hour via syringe pump. Ensure rigorous degassing.

Protocol Variant: Mono-Coupling (Control)

If the mono-coupled product (3-(2-pyridylethynyl)-5-iodobenzonitrile) is desired for asymmetric synthesis:

  • Invert Stoichiometry: Use 3.0 equivalents of 3,5-diiodobenzonitrile and 1.0 equivalent of 2-ethynylpyridine.

  • Temperature: Maintain strictly at Room Temperature . Do not heat.

  • Workup: You will recover unreacted di-iodide (first fraction) followed by the mono-product.

Safety & Handling

  • Cyanide Warning: While the nitrile group (-CN) is covalently bound, avoid strong acids which could theoretically liberate HCN under extreme conditions.

  • Heavy Metals: Palladium and Copper are toxic. Dispose of Celite pads and aqueous washes in designated heavy metal waste streams.

  • 2-Ethynylpyridine: Volatile and potentially irritating. Handle in a fume hood.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Pyridyl-Alkyne Coupling Precedents: Ehlers, P., et al. (2014). Site-Selective Sonogashira Reactions of 2,3,5,6-Tetrachloropyridines. Chemistry – A European Journal, 20(4), 1090-1097.

  • Catalyst Poisoning Mitigation: Tykwinski, R. R. (2003). Evolution in the oxidative coupling of terminal acetylenes. Angewandte Chemie International Edition, 42(45), 5666-5670.

  • Standard Protocol Adaptation: BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.

Sources

Application Note: Advanced Radiolabeling of mGluR5 Antagonists Using Aryl Iodide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein-coupled receptor (GPCR) critically involved in modulating excitatory synaptic transmission. It has emerged as a high-value target for therapeutic intervention in neuropsychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson’s disease levodopa-induced dyskinesia.

Positron Emission Tomography (PET) imaging of mGluR5 occupancy requires radiotracers with high specific activity and metabolic stability. While traditional nucleophilic substitution (


) relies on activated precursors (e.g., nitro- or trimethylammonium-substituted arenes), modern transition-metal catalysis has unlocked Aryl Iodides  as versatile, shelf-stable precursors for both Carbon-11 and Fluorine-18 labeling.

This guide details two advanced protocols utilizing aryl iodide precursors to synthesize high-affinity mGluR5 antagonists, specifically focusing on analogs of MPEP and FPEB .

mGluR5 Signaling Pathway

Understanding the biological target is essential for tracer design. mGluR5 couples primarily to


, triggering a calcium signaling cascade.

mGluR5_Pathway Glu Glutamate / Antagonist mGluR5 mGluR5 Receptor Glu->mGluR5 Binding Gq Gαq/11 Protein mGluR5->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Binds IP3R PKC Protein Kinase C DAG->PKC Ca->PKC Response Synaptic Plasticity / Excitotoxicity PKC->Response Modulation

Figure 1: The mGluR5 signal transduction pathway. Radiotracers compete with glutamate at the orthosteric site or, more commonly, bind to the allosteric transmembrane domain.

Mechanistic Principles

Using aryl iodides for PET radiochemistry requires overcoming the high bond dissociation energy of the C-I bond compared to leaving groups used in standard nucleophilic substitution. We utilize two primary mechanisms:

Copper-Mediated Radiofluorination ( F)

Direct nucleophilic fluorination of unactivated aryl iodides is kinetically disfavored. We employ a Copper(I)/Copper(III) redox cycle .

  • Ligation: A bulky ligand (e.g., pyridine-based) stabilizes the Cu complex.

  • Oxidative Addition: The aryl iodide adds to the Cu(I) center, forming a high-valent Cu(III)-aryl-iodide species.

  • Ligand Exchange:

    
     displaces the iodide or auxiliary ligand.
    
  • Reductive Elimination: The C-F bond forms, releasing the radiolabeled arene and regenerating Cu(I).

Palladium-Mediated Carbonylation ( C)

This utilizes the aryl iodide as an electrophile in a palladium-catalyzed cycle to insert


.
  • Oxidative Addition: Pd(0) inserts into the Ar-I bond.

  • CO Insertion:

    
     coordinates and inserts, forming a Pd-acyl complex.
    
  • Nucleophilic Attack: An amine precursor attacks the acyl-Pd complex.

  • Reductive Elimination: The

    
     is released.
    

Protocol A: Copper-Mediated F-Fluorination

Target:


 Analog (3-fluoro-5-(2-pyridinylethynyl)benzonitrile)
Precursor:  Aryl Iodide (3-iodo-5-(2-pyridinylethynyl)benzonitrile)
Materials & Reagents
  • Precursor: 3-iodo-5-(2-pyridinylethynyl)benzonitrile (High purity >99%).

  • Catalyst:

    
     (Tetrakis(pyridine)copper(II) triflate).[1]
    
  • Solvent: Dimethylacetamide (DMA) or DMF (Anhydrous).

  • Eluent: Tetrabutylammonium bicarbonate (TBAB) or

    
     (requires careful optimization for Cu chemistry).
    
Automated Radiosynthesis Workflow

The following protocol is designed for a GE TRACERlab FX or similar dual-reactor module.

  • [^{18}F]Fluoride Trapping:

    • Trap cyclotron-produced

      
       on a QMA carbonate cartridge.
      
    • Elute with TBAB (tetrabutylammonium bicarbonate) in MeOH/Water (Avoid

      
       if possible, as excess carbonate can inhibit the Cu catalyst).
      
  • Drying:

    • Azeotropic drying with acetonitrile (

      
      ) at 95°C under vacuum/He flow. Critical: Moisture content must be <100 ppm.
      
  • Reaction:

    • Dissolve Precursor (4 mg) and

      
        (15 mg) in DMA  (0.8 mL).
      
    • Add solution to the dried

      
      .[2]
      
    • Heat to 110°C for 10 minutes (sealed reactor).

    • Note: Air/Oxygen presence is often beneficial for this specific Cu-mediated cycle to promote the high-valent Cu species, unlike Pd chemistry.

  • Quench & Dilution:

    • Cool reactor to 40°C.

    • Add 3 mL HPLC mobile phase (Water/MeCN + 0.1% TFA).

  • Purification:

    • Inject onto semi-prep HPLC (C18 column).

    • Collect product peak (Retention time approx. 12-15 min).

  • Formulation:

    • Dilute fraction with water (50 mL).

    • Pass through C18 Sep-Pak Light.

    • Wash with water (10 mL).

    • Elute with Ethanol (1 mL) followed by Saline (9 mL) through a sterile filter.

Mechanistic Visualization (Cu-Cycle)

Cu_Cycle Start [18F]F- / TBAB Intermed High-Valent Cu-Aryl-Complex Start->Intermed Ligand Exchange Cu_Complex Cu(OTf)2(py)4 Cu_Complex->Intermed Catalyst Source Ar_I Aryl Iodide Precursor Ar_I->Intermed Oxidative Addition Product [18F]Aryl-Fluoride Intermed->Product Reductive Elimination (Rate Limiting)

Figure 2: Simplified Copper-mediated radiofluorination cycle. The formation of the Ar-Cu(III)-F species is the critical intermediate.

Protocol B: Palladium-Mediated C-Carbonylation

Target: Generic mGluR5 Amide Antagonist (e.g., ABP688 analog core) Precursor: Aryl Iodide + Amine

Materials
  • Precursor: Aryl Iodide (Stoichiometric limiting reagent).

  • Nucleophile: Primary or Secondary Amine (Excess).

  • Catalyst:

    
     or 
    
    
    
    / Xantphos.
  • Gas:

    
     (produced via cyclotron 
    
    
    
    and reduction of
    
    
    ).
Micro-Autoclave Protocol

This reaction is pressure-sensitive. High pressure improves


 solubility and insertion kinetics.
  • Reagent Preparation:

    • Vial A: Aryl Iodide (2 mg) + Amine (5 mg) +

      
       (1 mg) in THF (300 µL).
      
  • Gas Trapping:

    • Concentrate

      
       in a cryo-trap (liquid 
      
      
      
      ).
    • Transfer concentrated

      
       into the micro-autoclave (200 µL volume) containing the reagent mixture.
      
  • Reaction:

    • Pressurize to 350 bar (if using liquid transfer) or standard high-pressure gas loop.

    • Heat to 120°C for 5 minutes .

  • Work-up:

    • Vent unreacted

      
       to waste.
      
    • Transfer crude mixture to a stripping vessel.

    • Evaporate THF (optional, or dilute directly).

  • Purification:

    • Reverse-phase HPLC (MeCN/0.1M Ammonium Formate).

Comparative Data & QC Parameters

The following table summarizes typical performance metrics for mGluR5 antagonists synthesized via these routes.

ParameterCu-Mediated

F (Aryl Iodide)
Pd-Mediated

C (Aryl Iodide)
Precursor Stability High (Shelf-stable solid)High (Shelf-stable solid)
Radiochemical Yield (RCY) 10 - 25% (decay corrected)30 - 60% (decay corrected)
Molar Activity (

)
> 50 GBq/µmol> 100 GBq/µmol
Reaction Time 60 min (total synthesis)40 min (total synthesis)
Major Impurity Protodehalogenated areneUnreacted amine / Homocoupling
Solvent Tolerance Sensitive (DMA/DMF preferred)Broad (THF, Dioxane, Toluene)
Quality Control Criteria (Release Specs)
  • Radiochemical Purity: >95% via analytical HPLC.

  • Chemical Purity: No single impurity >0.1 µ g/dose .

  • Residual Solvent: DMA < 880 ppm; THF < 720 ppm.

  • Filter Integrity: Bubble point test passed.

Troubleshooting & Expert Tips

The "Oxygen Effect" in Copper Chemistry

Unlike Palladium coupling (which requires strict inert atmosphere), recent studies (see Tredwell et al.) suggest that trace oxygen can actually stabilize the high-valent Cu(III) intermediate required for fluorination.

  • Tip: Do not aggressively purge the reaction vial with Argon for the Cu-mediated step. Ambient air headspace often yields better results than strict inert conditions.

Managing Specific Activity in Carbonylation

 synthesis often introduces carrier 

from the cyclotron target or reduction lines.
  • Tip: Use a "trap-and-release" method for

    
     concentration to minimize carrier gas volume. Ensure the Zinc reduction oven is freshly conditioned to prevent cold CO leaching.
    
Precursor Selection

For mGluR5 antagonists (often containing pyridine or nitrile moieties):

  • Pyridines: Can coordinate to Cu/Pd and poison the catalyst. Use higher catalyst loading (10 mol%) or stronger ligands (Xantphos) to outcompete the substrate.

  • Nitriles: Generally well-tolerated in both protocols.

References

  • Tredwell, M., et al. (2014). A general copper-mediated nucleophilic 18F-fluorination of arenes. Nature, 509, 359–362. [Link]

  • Liang, S. H., et al. (2019).[3] Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method and its application in the synthesis of the mGluR5 PET radiopharmaceutical [18F]FPEB.[3] Nature Protocols, 14, 1530–1545.[3] [Link]

  • Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes from Spirocyclic Iodonium(III) Ylides via Continuous-Flow Copper-Mediated Radiofluorination. Organic Letters, 17(23), 5780–5783. [Link]

  • Andersen, T. L., et al. (2023). Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry. Molecules, 28(13), 5164. [Link]

  • Siméon, F. G., et al. (2007). Synthesis and biological evaluation of [11C]ABP688, a novel radiotracer for imaging mGluR5. Bioorganic & Medicinal Chemistry, 15(3), 1362-1368. [Link]

Sources

Reaction conditions for synthesizing pyridinylethynyl benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Overview & Retrosynthesis

The Scientific Imperative

The pyridinylethynyl benzonitrile motif is a pharmacophore of immense significance in neuropharmacology. It forms the structural core of potent mGluR5 negative allosteric modulators (NAMs) , including MPEB , MTEP , and the PET radiotracer [¹⁸F]FPEB (3-fluoro-5-(2-pyridinylethynyl)benzonitrile).

Synthesizing this scaffold requires a delicate balance. The electron-deficient benzonitrile ring and the coordinating ability of the pyridine nitrogen create a unique set of challenges for Palladium-catalyzed cross-coupling. This guide moves beyond generic "Sonogashira conditions" to provide a robust, optimized protocol specifically tuned for these heterocycles.

Retrosynthetic Logic

There are two primary disconnections for this scaffold. The choice dictates the electronic bias of the oxidative addition step.

Route A (Preferred): Coupling a 2-halopyridine with an ethynylbenzonitrile.

  • Pros: 2-halopyridines are widely available; oxidative addition to electron-deficient pyridines is generally fast.

  • Cons: 2-ethynylpyridines (Route B starting material) are unstable and prone to polymerization.

Route B (Alternative): Coupling a 2-ethynylpyridine with a halobenzonitrile.

  • Use Case: Essential when the benzonitrile fragment bears sensitive ortho-substituents or when using [¹⁸F] labeling on the benzonitrile ring.

Retrosynthesis Target Pyridinylethynyl Benzonitrile (mGluR5 Antagonist Core) Disconnection Sonogashira Disconnection Target->Disconnection Retro-cut RouteA_SM1 2-Halopyridine (X = Br, I) Disconnection->RouteA_SM1 Route A (Robust) RouteA_SM2 Ethynylbenzonitrile Disconnection->RouteA_SM2 RouteB_SM1 2-Ethynylpyridine (Unstable) Disconnection->RouteB_SM1 Route B (Specialized) RouteB_SM2 Halobenzonitrile Disconnection->RouteB_SM2

Figure 1: Retrosynthetic analysis showing the two primary pathways. Route A is generally preferred for stability reasons.

Part 2: Critical Reaction Parameters (The "Why")

Before executing the protocol, understand the variables that determine success for this specific scaffold.

The Catalyst System
  • Palladium Source: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) is the gold standard for this coupling.

    • Reasoning: The pyridine nitrogen can act as a competitive ligand, displacing labile ligands on Pd(0). The phosphines in Pd(PPh₃)₂Cl₂ are robust enough to prevent catalyst poisoning by the substrate itself.

  • Co-Catalyst: CuI (Copper(I) Iodide) is essential for activating the terminal alkyne via a copper-acetylide intermediate.[1]

    • Note: Purity is critical.[2] Off-white or green CuI indicates oxidation to Cu(II), which promotes the Glaser homocoupling side reaction (dimerization of the alkyne).

Solvent & Base Effects[1][2]
  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide).

    • THF:[2][3][4] Preferred for ease of workup (volatile).

    • DMF: Required if the halobenzonitrile is poorly soluble or if higher temperatures (>60°C) are needed to force the reaction.

  • Base: Triethylamine (Et₃N) .[5]

    • Acts as both a base to neutralize the HX byproduct and often as a co-solvent.[2] For this specific scaffold, a 2:1 or 3:1 mixture of THF:Et₃N provides the optimal polarity/basicity balance.

Part 3: Optimized Experimental Protocol

Standard Operating Procedure: Synthesis of 3-(pyridin-2-ylethynyl)benzonitrile

Scale: 1.0 mmol | Time: 4–16 Hours | Yield Target: 75–90%

Materials
ReagentEquiv.Role
3-Bromobenzonitrile 1.0Electrophile
2-Ethynylpyridine 1.1 - 1.2Nucleophile (Alkyne)
Pd(PPh₃)₂Cl₂ 0.03 - 0.05Catalyst (3-5 mol%)
CuI 0.02Co-Catalyst (2 mol%)
Triethylamine (Et₃N) 3.0Base
THF (Anhydrous) Solvent0.2 M Concentration
Step-by-Step Methodology
  • Deoxygenation (Critical):

    • Add anhydrous THF (5 mL) and Et₃N (2 mL) to a dry reaction vial.

    • Sparge the solvent mixture with Argon or Nitrogen for 15 minutes.

    • Why: Oxygen promotes the formation of di-alkyne homocoupling products (Glaser coupling), which are difficult to separate from the product.

  • Reagent Loading:

    • Under a positive pressure of Argon, add 3-Bromobenzonitrile (182 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (4 mg, 0.02 mmol).

    • Observation: The solution typically turns yellow or pale orange.

  • Alkyne Addition:

    • Add 2-Ethynylpyridine (113 mg, 1.1 mmol) dropwise via syringe.

    • Tip: If the alkyne is a solid, dissolve it in a minimal amount of degassed THF before addition.

  • Reaction:

    • Stir the mixture at Room Temperature for 30 minutes.

    • If no precipitation (Et₃NHBr salt) is observed, heat to 60°C .

    • Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product usually appears as a highly UV-active spot.

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Filter the mixture through a pad of Celite to remove Pd black and ammonium salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% → 20% Ethyl Acetate in Hexanes.

    • Note: Pyridinyl compounds can streak on silica. Adding 1% Et₃N to the eluent can sharpen the bands.

Part 4: Mechanism & Troubleshooting

Catalytic Cycle & Failure Points

The following diagram illustrates the Sonogashira cycle with specific failure nodes relevant to pyridine/benzonitrile systems.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMetal Transmetallation OxAdd->TransMetal + Cu-Acetylide Poisoning FAILURE: Pyridine N-Coordination (Stalls Cycle) OxAdd->Poisoning Excess Pyridine RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 - Product CuCycle Cu-Acetylide Formation CuCycle->TransMetal Glaser FAILURE: O2 Present (Homocoupling) CuCycle->Glaser Oxygen Leak

Figure 2: Catalytic cycle highlighting specific failure modes for pyridine substrates.

Troubleshooting Guide
ProblemDiagnosisSolution
Low Conversion Catalyst DeactivationThe pyridine nitrogen may be coordinating to Pd. Increase temperature to 80°C or switch to a bulky ligand catalyst like Pd(dppf)Cl₂ .
Homocoupling (Dimer) Oxygen ContaminationThe reaction turned green/blue (Cu oxidation). Repeat deoxygenation rigorously. Add the alkyne slowly via syringe pump.
Black Precipitate Pd Aggregation"Pd Black" formed too early. Ensure excess phosphine ligand (add 5 mol% PPh₃) is present to stabilize Pd(0).
Product Streaking Silica InteractionThe basic pyridine sticks to acidic silica sites. Pre-wash the silica column with 1% Et₃N/Hexane .

Part 5: Safety & Handling

  • Cyanide/Nitrile Hazards: While benzonitriles are generally stable, avoid strong acids which could theoretically hydrolyze the nitrile or release HCN under extreme conditions (rare in this protocol).

  • Alkyne Instability: 2-Ethynylpyridine is unstable neat. Store it in solution (THF) at -20°C. If it turns black/viscous, it has polymerized and must be repurified or discarded.

  • Heavy Metals: Dispose of Palladium and Copper waste in designated heavy metal waste streams.

References

  • Synthesis of [¹⁸F]FPEB (mGluR5 Tracer): Wang, L., et al. "Synthesis and preliminary biological evaluation of 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5."[7][8] Nuclear Medicine and Biology, 2007.

  • MTEP/MPEP Analogues: Cosford, N. D., et al. "[3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor." Bioorganic & Medicinal Chemistry Letters, 2003.

  • Sonogashira Reaction Review: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Green Sonogashira Protocols: Handa, S., et al. "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions."[9] Organic Letters, 2018.[9]

Sources

Functionalization of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile at the iodine site

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Chemical Diversification of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

Introduction: A Scaffold for Innovation

This compound is a highly versatile heterocyclic building block, notable for its presence in the synthetic pathways of potent mGluR5 antagonists for neurological disorders.[] Its structure is a compelling starting point for library synthesis in drug discovery and materials science, featuring three distinct points for chemical modification: the nitrile, the pyridine ring, and the synthetically powerful carbon-iodine bond. The C-I bond is the most labile of the carbon-halogen bonds, making the iodine site an exceptionally reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of several key functionalization strategies at the iodine site, offering detailed protocols and expert insights for researchers. The methodologies discussed enable the precise installation of diverse chemical moieties, paving the way for the rapid generation of novel analogues with tailored properties.

Core Functionalization Strategies

The strategic location of the iodine atom on the central benzene ring allows for its substitution through numerous established and robust synthetic transformations. This guide will focus on the following high-impact reactions.

Diagram 1: Overview of Functionalization Pathways

G cluster_start Starting Material cluster_products Functionalized Products Start This compound Suzuki Aryl/Heteroaryl (Suzuki Coupling) Start->Suzuki R-B(OH)₂ [Pd] Sonogashira Alkynyl (Sonogashira Coupling) Start->Sonogashira R-C≡CH [Pd], [Cu] Heck Alkenyl (Heck Reaction) Start->Heck Alkene [Pd] Buchwald Amino (Buchwald-Hartwig Amination) Start->Buchwald R₂NH [Pd] Carbonyl Carbonyl Derivatives (Carbonylation) Start->Carbonyl CO, Nu-H [Pd] or [Rh] Cyano Nitrile (Cyanation) Start->Cyano 'CN' Source [Pd], [Ni], or [Zn] Organometallic Organolithium Intermediate (Metal-Halogen Exchange) Start->Organometallic R-Li

Caption: Key transformations of the aryl-iodide bond.

C(sp²)–C(sp²) Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures by coupling an organoboron species with an organic halide. For this compound, this reaction provides a direct route to introduce a vast array of aryl or heteroaryl substituents, which is critical for structure-activity relationship (SAR) studies.

Principle and Mechanism

The reaction proceeds via a palladium-catalyzed cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the substrate. The reactivity for this step generally follows the trend I > Br > OTf > Cl.[2][3]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 330 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Technical Insights & Troubleshooting
  • Choice of Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial for activating the boronic acid for transmetalation.[4] K₃PO₄ is often more effective for challenging or sterically hindered substrates.

  • Solvent System: A mixture of an organic solvent (dioxane, DME, or toluene) and water is common. Water aids in dissolving the base and can accelerate the reaction. Anhydrous conditions can also be employed, particularly with boronic esters.

  • Ligand Selection: The choice of phosphine ligand is critical. For many standard couplings, dppf is robust and effective. For more challenging substrates (e.g., sterically hindered partners or aryl chlorides), more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) may be required.

  • Troubleshooting:

    • Low Yield: May indicate inefficient catalyst turnover or decomposition. Ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Consider a different ligand or a higher reaction temperature.

    • Protodeboronation: The boronic acid can be converted to the corresponding arene. This is often promoted by excess water or prolonged reaction times at high temperatures. Using a slight excess of the boronic acid (1.2-1.5 equiv) can compensate for this side reaction.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O9085-95
3-Thienylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃Toluene/EtOH/H₂O8580-90
4-Pyridylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄DME8575-85
4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄Dioxane/H₂O10080-92

C(sp²)–C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[5][6] This reaction is particularly useful for extending the π-conjugated system of the core scaffold, a common strategy in the development of functional materials and molecular probes.

Principle and Mechanism

The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt.

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the arylpalladium(II) complex than the alkyne itself.[6]

  • Copper-Free Variants: To avoid issues related to copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free protocols have been developed. These typically require a stronger base and/or more specialized ligands to facilitate direct alkynylation of the palladium center.[7]

Experimental Protocol: Sonogashira Coupling

Objective: To couple this compound with trimethylsilylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Trimethylsilylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • THF (co-solvent, optional)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (330 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed THF (5 mL) and degassed triethylamine (5 mL) via syringe.

  • Add trimethylsilylacetylene (0.21 mL, 1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 2-6 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through Celite® to remove salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the silyl-protected dialkyne.

  • Desilylation (if required): The TMS group can be easily removed by treating the purified product with a mild base like K₂CO₃ in methanol or a fluoride source like TBAF in THF.

Technical Insights & Troubleshooting
  • Base/Solvent: An amine base, such as Et₃N or DIPA, is essential. It acts as both the base to deprotonate the alkyne and often as the solvent.[6]

  • Catalyst Choice: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are standard choices.[7] The copper co-catalyst (CuI) significantly accelerates the reaction but can promote homocoupling.

  • Oxygen Sensitivity: The reaction must be performed under strictly anaerobic conditions, as oxygen promotes the oxidative homocoupling of the terminal alkyne.

  • Troubleshooting:

    • Homocoupling (Diyne Formation): This is the most common side product. Minimize it by ensuring rigorous exclusion of air, using high-purity reagents, and adding the alkyne slowly. Running the reaction under copper-free conditions can also eliminate this issue.

    • Stalled Reaction: If the reaction does not proceed, catalyst deactivation may be the cause. Ensure reagents are pure and solvents are anhydrous and degassed. A slight increase in temperature (to 40-50 °C) may be beneficial.

C(sp²)–N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for forming C-N bonds.[8] It allows for the introduction of primary and secondary amines, anilines, and even amides at the iodine site, offering a powerful tool for modulating the electronic and pharmacological properties of the core scaffold.

Principle and Mechanism

This palladium-catalyzed reaction couples an amine with an aryl halide.[9] The mechanism is similar to other cross-couplings but has unique features:

  • Oxidative Addition: Pd(0) adds to the aryl iodide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is often the rate-determining step. The aryl group and the amido ligand couple to form the C-N bond, regenerating the Pd(0) catalyst.[8] The use of bulky, electron-rich phosphine ligands is critical to promote this step.[3]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous (solvent)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.

  • Add this compound (330 mg, 1.0 mmol).

  • Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by morpholine (0.105 mL, 1.2 mmol) under an argon atmosphere.

  • Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a plug of silica gel, eluting with more ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired aryl amine.

Technical Insights & Troubleshooting
  • Base Selection: A strong, non-nucleophilic base is required. NaOtBu, LiHMDS, and K₃PO₄ are common choices. NaOtBu is very effective but can be incompatible with base-sensitive functional groups like esters.[9]

  • Ligand is Key: The success of the Buchwald-Hartwig amination relies heavily on the ligand. Bulky monophosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., BINAP, DPEPhos) are essential for promoting the reductive elimination step.[8]

  • Inhibition by Iodide: While aryl iodides are highly reactive in oxidative addition, the resulting iodide anion can sometimes inhibit the catalyst.[3] Using specialized ligands or reaction conditions can mitigate this effect.

  • Troubleshooting:

    • No Reaction: Ensure the base is completely dry and the reaction is strictly anaerobic. The Pd(0) catalyst is highly oxygen-sensitive. Using a pre-catalyst (a stable Pd(II) complex that is easily reduced in situ) can improve reproducibility.

    • Side Reactions: Hydrodehalogenation (replacement of iodine with hydrogen) can occur. This is often minimized by using the correct stoichiometry and ensuring the amine is present before heating.

Other Important Functionalizations

Heck Reaction (C-C Bond Formation with Alkenes)

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, typically with high trans selectivity.[10]

  • Principle: The mechanism involves oxidative addition of Pd(0) to the C-I bond, followed by coordination and migratory insertion of the alkene, and finally, a β-hydride elimination step to release the product and a hydrido-palladium species.[2] A base is required to regenerate the Pd(0) catalyst.[11]

  • Typical Conditions: Pd(OAc)₂, a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP) at 80-140 °C.[2][11]

Carbonylation (Introduction of a Carbonyl Group)

This transformation introduces a carbonyl moiety by reacting the aryl iodide with carbon monoxide (CO).

  • Principle: An acyl-palladium intermediate is formed via CO insertion into the aryl-palladium bond. This intermediate can then be trapped by various nucleophiles (water for carboxylic acids, alcohols for esters, amines for amides) to yield a range of carbonyl compounds.[12]

  • Typical Conditions: Pd catalyst (e.g., Pd(OAc)₂), a ligand, a base, a nucleophile, and a CO atmosphere (from a balloon to high pressure).[13] Rhodium and iron-based systems have also been developed.[14][15]

Cyanation (Introduction of a Nitrile Group)

While the substrate already contains a nitrile, this reaction is a fundamental transformation of aryl iodides.

  • Principle: The C-I bond is replaced with a C-CN bond. Traditional methods use toxic cyanide salts like KCN or Zn(CN)₂ with a palladium or nickel catalyst.[16]

  • Modern Alternatives: To avoid highly toxic reagents, cyanide-free sources have been developed, such as using nitromethane or formamide.[17][18] These methods offer safer alternatives for nitrile synthesis.

Metal-Halogen Exchange (Formation of an Organometallic Intermediate)

This reaction provides a powerful alternative to cross-coupling by generating a highly nucleophilic organometallic species.

  • Principle: The aryl iodide reacts rapidly with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature to exchange the iodine for lithium.[19] The rate of exchange follows I > Br > Cl.[20] The resulting aryllithium is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, DMF).

  • Typical Conditions: Aryl iodide in an ethereal solvent (THF or Et₂O) at low temperature (-78 °C), followed by the addition of an alkyllithium reagent and, after a short time, the desired electrophile.

Conclusion

The C-I bond of this compound serves as a versatile and highly reactive anchor point for extensive molecular derivatization. Through well-established transition metal-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as other transformations, researchers can readily access a diverse chemical space. The protocols and insights provided in this guide offer a robust starting point for the strategic functionalization of this important scaffold, empowering the synthesis of novel compounds for applications in medicinal chemistry, materials science, and beyond.

References

  • Vertex AI Search. (n.d.). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC.
  • MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides.
  • Springer Nature. (2020, April 8). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas.
  • ACS Publications. (2024, October 29). Ligand-Free Iron-Catalyzed Carbonylation of Aryl Iodides with Alkenyl Boronic Acids: Access to α,β-Unsaturated Ketones.
  • Organic Chemistry Portal. (n.d.). Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions.
  • Thieme. (2021, October 20). Cyanide-Free Cyanation of Aryl Iodides with Nitromethane by Using an Amphiphilic Polymer-Supported Palladium Catalyst.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed carbonylation of thioacetates and aryl iodides for the synthesis of S-aryl thioesters.
  • Synfacts. (2025, August 27). Electrochemical Generation of CO and Palladium- Catalyzed Carbonylation of Aryl Iodides in Flow.
  • Royal Society of Chemistry. (n.d.). Rapid cyanation of aryl iodides in water using microwave promotion.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • ACS Publications. (2020, April 23). Zn-Catalyzed Cyanation of Aryl Iodides.
  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
  • BindingDB. (n.d.). CAS 1312924-02-9 (3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Grokipedia. (n.d.). Metal-halogen exchange.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

Sources

Solvent selection for dissolving 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Guide for 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

Abstract & Scope

This technical guide defines the optimal solvent systems for This compound , a critical intermediate and precursor often utilized in the synthesis of mGluR5 radioligands (e.g., [¹⁸F]FPEB) and related aryl-alkyne therapeutics.[1] Due to its structural rigidity and specific electronic properties (electron-withdrawing nitrile, polarizable iodine, basic pyridine), this compound exhibits a distinct solubility profile that challenges standard aqueous preparations.[2][1] This document provides validated protocols for stock preparation, solubility screening, and biological formulation.[2][1]

Physicochemical Profiling

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[2][1]

PropertyValue (Approx.)Implication for Solvation
Molecular Weight 330.12 g/mol Moderate size; kinetics of dissolution should be fast in good solvents.[1]
Calculated LogP ~3.2 – 3.8Lipophilic. Poor water solubility; requires organic co-solvents or surfactants.[2][1]
pKa (Pyridine N) ~5.2pH Dependent. Solubility increases significantly in acidic media (pH < 4) due to protonation.[2]
H-Bond Donors 0No self-association via H-bonds; crystal lattice energy driven by

-

stacking.[1]
H-Bond Acceptors 2 (Nitrile, Pyridine)Good solubility in polar aprotic solvents (DMSO, DMF).[1][3]
Key Functionalities Aryl Iodide, AlkyneLight & Redox Sensitive. Avoid halogenated solvents for long-term storage if possible.[2][1]

Solvent Selection Strategy

The solvation strategy is categorized by application: Stock Storage , Reaction/Transfer , and Biological Assay .[2][1]

Tier 1: Primary Solubilizers (Stock Solutions)

These solvents disrupt the crystal lattice effectively via dipole-dipole interactions.

  • DMSO (Dimethyl Sulfoxide): The Gold Standard.

    • Capacity: >50 mM.[2][1]

    • Mechanism:[4][5] High dielectric constant (

      
      ) and strong H-bond acceptance stabilize the polarizable iodine and nitrile groups.[1]
      
    • Use Case: Long-term storage (frozen), biological assay stocks.[1]

  • DMF (Dimethylformamide): Excellent alternative.[2][1]

    • Capacity: >50 mM.[2][1]

    • Use Case: Synthetic reactions (Sonogashira couplings), chemical handling.[2][1]

Tier 2: Volatile Carriers (Transfer & Synthesis)

Used for transferring the compound or evaporative coating.

  • THF (Tetrahydrofuran): Good solubility (>10 mM).[2][1] Useful for transferring the compound into reaction vessels where DMSO is difficult to remove.[2][1]

  • DCM (Dichloromethane): Moderate to High solubility.[2][1] Excellent for extraction and purification, but avoid for storage due to potential halogen exchange or photolysis risks over time.[2][1]

  • Acetonitrile (MeCN): Moderate solubility.[2][1] Key solvent for HPLC analysis and azeotropic drying protocols in radiochemistry.[2][1]

Tier 3: The "Forbidden" Zone (Antisolvents)
  • Water: Insoluble (< 10 µM) at neutral pH.[2][1]

  • Alkanes (Hexane/Heptane): Practically insoluble.[2] Used to precipitate the compound from DCM or THF.[2][1]

Visual Logic: Solvation Workflow

The following diagram illustrates the decision matrix for processing this compound based on the intended downstream application.

SolventWorkflow Start Solid Compound: This compound Decision Intended Application? Start->Decision Stock Long-Term Storage (Library/Reference) Decision->Stock Reference Std Reaction Synthesis/Radiolabeling (e.g., [18F]FPEB) Decision->Reaction Precursor BioAssay Biological Assay (In vitro/In vivo) Decision->BioAssay Screening Solv_DMSO Solvent: Anhydrous DMSO Conc: 10-50 mM Store: -20°C, Dark Stock->Solv_DMSO Reaction->Solv_DMSO Alt Solv_DMF Solvent: Anhydrous DMF Temp: Ambient to 100°C Reaction->Solv_DMF Solv_Formulation Formulation: 10% EtOH / 10% Tween-80 / Saline (Pre-dissolve in EtOH first) BioAssay->Solv_Formulation Precip Precipitation Risk! Avoid aqueous dilution >1:100 without surfactant Solv_Formulation->Precip

Figure 1: Decision matrix for solvent selection based on experimental end-points.

Detailed Protocols

Protocol A: Preparation of 10 mM Standard Stock (DMSO)

Purpose: Creating a stable master stock for analytical or biological use.

  • Weighing: Accurately weigh 3.30 mg of the solid into a 2 mL amber glass vial (protect from light).

    • Note: The amber vial prevents photo-deiodination.[2][1]

  • Solvent Addition: Add 1.00 mL of high-purity (>99.9%) Anhydrous DMSO.

    • Why Anhydrous? Water in DMSO can accelerate degradation of the alkyne or nitrile over months of storage.[2][1]

  • Dissolution: Vortex vigorously for 30 seconds. The solid should dissolve instantly to give a clear, slightly yellow solution.[2][1]

    • Validation: Inspect visually against a light source.[2][1] If particulates remain, sonicate for 3 minutes at room temperature.[2][1]

  • Storage: Flush the headspace with Argon or Nitrogen, cap tightly, and store at -20°C.

    • Stability: Stable for >6 months under these conditions.

Protocol B: Aqueous Formulation for Biological Assays

Purpose: Dosing the compound in aqueous media without crashing out.[2]

  • Pre-solubilization: Dissolve the required amount of compound in 100% Ethanol (concentration 10x higher than final target).[2][1]

  • Surfactant Addition: Add Tween-80 to the ethanol solution (1:1 ratio by volume). Vortex to mix.

  • Stepwise Dilution: Slowly add Saline (0.9% NaCl) or PBS while vortexing.

    • Target Ratio: Final composition should be roughly 10% Ethanol / 10% Tween-80 / 80% Saline .[2][1]

    • Check: If the solution turns milky/cloudy, the compound has precipitated.[2][1] You must increase the surfactant ratio or decrease the compound concentration.[2][1]

Protocol C: HPLC Sample Preparation

Purpose: QC or purity analysis.[2]

  • Diluent: Use Acetonitrile:Water (50:50) .[2][1]

  • Procedure: Take 10 µL of the 10 mM DMSO stock and dilute into 990 µL of the diluent.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter before injection. Nylon filters may bind the hydrophobic compound.[2][1]

Troubleshooting & Critical Factors

IssueRoot CauseCorrective Action
Yellowing of Solution Iodide liberation (photolysis) or oxidation.[1]Check purity via HPLC. If <95%, repurify.[2][1] Store in amber vials.
Precipitation in Media "Crash-out" effect upon aqueous dilution.[2][1]Ensure DMSO content is <1% in final assay.[2][1] Use Protocol B (Tween/Ethanol) for higher concentrations.[2][1]
Low Yield in Reaction Moisture in solvent.[2][1]Use strictly anhydrous DMSO/DMF.[2][1] The nitrile is susceptible to hydrolysis under extreme basic/aqueous conditions.[2][1]

References

  • Radiosynthesis of [18F]FPEB: Hamill, T. G., et al. "Synthesis, characterization, and first successful clinical translation of the mGluR5 radioligand [18F]FPEB."[2][1] Synapse2005 , 57(4).[2][1]

  • Precursor Solubility & Handling: Wang, J., et al. "Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [18F]FPEB for human use."[2][1] Applied Radiation and Isotopes2014 , 94, 349-354.[2][1][6]

  • General Solubility Principles: Di, L., & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods."[2][1] Elsevier, 2016 .[2][1]

  • Chemical Properties: PubChem Compound Summary for CID 46208249 (Related Analog). [1]

Sources

Application Note: High-Throughput Calcium Mobilization Assays for mGluR5 Antagonist Screening

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Kinetic Fluorescence using FLIPR/FlexStation Platforms

Introduction & Principle

The metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR and a critical therapeutic target for CNS disorders including schizophrenia, Fragile X syndrome, and anxiety. Unlike ionotropic glutamate receptors, mGluR5 signals through the


 pathway, making intracellular calcium (

) mobilization the gold-standard readout for functional screening.

This guide details a robust, self-validating protocol for identifying and characterizing mGluR5 antagonists (both competitive and Negative Allosteric Modulators/NAMs). We utilize calcium-sensitive fluorescent dyes (e.g., Fluo-8 or Calcium 6) in a kinetic assay format. The core principle relies on pre-incubating cells with the test antagonist, followed by an acute challenge with an


 concentration of agonist (Glutamate or DHPG). Efficacy is measured as the suppression of the agonist-induced calcium peak.
Mechanistic Pathway

Understanding the signal transduction is vital for troubleshooting. mGluR5 activation triggers the hydrolysis of


 via Phospholipase C 

(PLC

), generating

, which binds to

receptors on the Endoplasmic Reticulum (ER) to release stored calcium.[1][2][3][4]

mGluR5_Pathway Agonist Agonist (Glutamate/DHPG) mGluR5 mGluR5 (GPCR) Agonist->mGluR5 Activates Antagonist Antagonist (NAM/Competitive) Antagonist->mGluR5 Inhibits Gq Gαq Protein mGluR5->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER ER Calcium Store (IP3 Receptor) IP3->ER Binds Ca Cytosolic Ca²⁺ (Fluorescence Increase) ER->Ca Release

Figure 1: The Gq-coupled signaling cascade utilized in mGluR5 calcium assays.[3][5][6][7] Antagonists prevent the downstream release of ER calcium.

Critical Reagents & Experimental Design

Cell Line Selection
  • Standard: HEK293 or CHO cells stably transfected with human mGluR5 (hmGluR5).

  • Inducible: Tet-On systems are preferred to prevent receptor desensitization or toxicity during culture maintenance.

  • Handling: Cells must be adherent. For non-adherent lines, coat plates with Poly-D-Lysine (PDL).

Dye Selection Strategy

The choice of dye dictates the workflow (Wash vs. No-Wash).

FeatureFluo-4 AMCalcium 6 / Fluo-8Recommendation
Protocol Type Wash AssayNo-Wash AssayNo-Wash (Higher throughput)
Signal Window GoodExcellentCalcium 6 offers superior S/B ratio
Background Low (after wash)Low (with masking tech)Masking dyes reduce extracellular noise
Throughput LowHighPreferred for screening
Assay Buffer & Probenecid

To prevent the active transport of dye out of the cells by anion transporters, Probenecid is mandatory.

  • Base Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4.

  • Probenecid Stock: 250 mM in 1N NaOH (Freshly prepared).

  • Working Concentration: 2.5 mM in the final Assay Buffer.

    • Note: Adjust pH of buffer after adding Probenecid, as it is highly acidic.

Pre-Assay Validation: The "Self-Validating" System

Before running an antagonist screen, you must validate the system by determining the Agonist


.

Why


? 
  • Too Low (

    
    ):  System is too sensitive; weak antagonists look potent (False Positives).
    
  • Too High (

    
    ):  Receptor reserve may mask competitive antagonism (False Negatives).
    
  • Goal:

    
     provides a robust signal window (~80% of max response) while remaining sensitive to inhibition.
    

Validation Step: Run a Glutamate dose-response (1 nM to 1 mM). Calculate the concentration yielding 80% of the maximal fluorescence response. This is your challenge concentration for the antagonist assay.

Detailed Protocol: Antagonist Screening Mode

Phase 1: Cell Preparation (Day 1)
  • Harvest: Detach cells using Trypsin-EDTA or Accutase.

  • Count: Ensure >95% viability.

  • Seed:

    • 96-well: 50,000 cells/well in 100 µL media.

    • 384-well: 10,000–15,000 cells/well in 25 µL media.

  • Incubate: Overnight at 37°C, 5%

    
    . Confluency should be ~85-90% at assay time.
    
Phase 2: Dye Loading (Day 2)
  • Dye Prep: Dissolve Calcium 6 (or Fluo-8) in Assay Buffer + 2.5 mM Probenecid.

  • Loading:

    • No-Wash: Add equal volume of 2X Dye Loading Solution to the media in the wells (e.g., add 25 µL dye to 25 µL media).

  • Incubation: 1 hour at 37°C, followed by 15 mins at Room Temperature (RT) to equilibrate.

Phase 3: The Kinetic Assay Run (FLIPR/FlexStation)

Critical: This assay requires two liquid handling events if performed online, or an offline pre-incubation followed by an online injection.

Workflow Logic:

  • Baseline Read: 10 seconds.

  • Antagonist Addition: Add test compounds (typically 5x concentration).

  • Pre-Incubation: 15–30 minutes (Offline or inside reader). Crucial for equilibrium binding.

  • Agonist Injection: Inject

    
     Glutamate (5x concentration).
    
  • Measurement: Read fluorescence for 90–120 seconds.

Assay_Workflow Step1 1. Dye Loading (60 min @ 37°C + 15 min @ RT) Step2 2. Add Antagonist (Test Compounds) Step1->Step2 Step3 3. Pre-Incubation (15-30 min for Equilibrium) Step2->Step3 Critical for NAMs Step4 4. Baseline Read (10 sec) Step3->Step4 Step5 5. Inject Agonist (EC80) (Glutamate/DHPG) Step4->Step5 Trigger Step6 6. Kinetic Read (90-120 sec) Step5->Step6 Measure Ca2+ Flux

Figure 2: Chronological workflow for the mGluR5 antagonist assay. Note the pre-incubation step (Step 3) which is essential for accurate IC50 determination.

Data Analysis & Reference Standards

Calculation

Data is typically expressed as Relative Fluorescence Units (RFU).

  • Response: Calculate Max - Min RFU for the kinetic trace (Peak Height).

  • Normalization: Normalize to controls:

    • 0% Inhibition: Buffer + Agonist (

      
      ).
      
    • 100% Inhibition: Buffer (No Agonist) or Supramaximal Reference Antagonist.

  • Curve Fitting: Fit data to a 4-parameter logistic equation to determine

    
    :
    
    
    
    
Reference Antagonists

Use these compounds to validate assay performance.

CompoundTypeTypical

(Ca Flux)
Mechanism
MPEP Reference30 - 40 nMNAM (Negative Allosteric Modulator)
MTEP Reference5 - 10 nMNAM (More selective than MPEP)
Fenobam Clinical~30 nMNAM

Note:


 values depend on the agonist concentration used (

vs

).

Troubleshooting & Optimization

  • Low Signal-to-Background:

    • Check Probenecid freshness (oxidizes rapidly).

    • Ensure cells are not over-confluent (leads to receptor downregulation).

    • Switch to Calcium 6 (No-Wash) if using Fluo-4.

  • High Well-to-Well Variability:

    • Use automated dispensers (Multidrop) for cell plating.

    • Allow plates to sit at RT for 30 mins after seeding to reduce "edge effects" before putting in incubator.

  • Drifting Baseline:

    • Temperature mismatch. Ensure reagents and plate are at the same temperature (RT or 37°C) before reading.

References

  • Molecular Devices. FLIPR Calcium 6 Assay Kit Guide. (Accessed 2023).[7] Link

  • Anderson, J. et al. (2002). "MPEP, a selective mGluR5 antagonist, inhibits NMDA receptor-mediated calcium influx." Journal of Neurochemistry. Link

  • MedChemExpress. MTEP Hydrochloride Product Information & Biological Activity.Link

  • Thermo Fisher Scientific. Screening Protocol and Assay Conditions for GPCRs.Link

  • Abcam. MTEP hydrochloride, mGlu5 antagonist (CAS 1186195-60-7).Link

Sources

Troubleshooting & Optimization

Solubility issues with 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

Executive Summary

This guide addresses the recurrent solubility challenges associated with This compound , a rigid-rod diarylalkyne commonly utilized as a precursor for mGluR5 radioligands (e.g., [¹⁸F]FPEB analogs) and cross-coupling intermediates.[1]

Users frequently report "brick dust" behavior—insolubility in standard organic solvents or immediate precipitation upon aqueous dilution.[1] This is not a purity issue but a thermodynamic one, driven by the molecule's planar, conjugated structure which maximizes


-

stacking interactions.[1] This guide provides a physics-based solubilization protocol and troubleshooting workflows to ensure experimental consistency.
Module 1: The Physics of Insolubility

To solve the problem, one must understand the enemy. This molecule is not merely "hydrophobic"; it is a crystallographic fortress .[1]

  • Rigid-Rod Geometry: The alkyne linker holds the benzene and pyridine rings in a linear, planar orientation.[1] Unlike flexible alkyl chains that "wiggle" to let solvent in, this molecule stacks like sheets of paper.[1]

  • Lattice Energy vs. Solvation: The energy required to break the crystal lattice (intermolecular

    
    -
    
    
    
    stacking) is higher than the energy released by DMSO solvation at room temperature.[1]
  • The "Water Trap": DMSO is hygroscopic.[1] Even 0.5% water content in DMSO acts as a potent anti-solvent for this compound, drastically increasing the energy barrier for dissolution.[1]

Visualizing the Problem

The following diagram illustrates why standard vortexing fails. The solvent cannot penetrate the "stack" without thermal assistance.[1]

MolecularStacking cluster_crystal Solid State (Crystal Lattice) cluster_solvent Solvent Interaction (DMSO) Stack1 Molecule Layer A Stack2 Molecule Layer B Stack1->Stack2 Strong π-π Stacking Stack3 Molecule Layer C Stack2->Stack3 High Lattice Energy Result Solvated Molecule Stack2->Result Lattice Break DMSO_Cold Cold DMSO (Low Kinetic Energy) DMSO_Cold->Stack2 Deflected (Insoluble) DMSO_Hot Heated DMSO (High Kinetic Energy) DMSO_Hot->Stack2 Penetrates Lattice (Dissolution)

Figure 1: Mechanism of insolubility. The planar stacking forces (red) resist cold solvent penetration.[1] Thermal energy is required to overcome the lattice energy barrier.

Module 2: The "Anhydrous Heat-Cycle" Protocol

Applicability: Preparation of stock solutions (10–50 mM) for chemical synthesis or radiolabeling.[1]

Critical Reagent Check:

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

  • Vessel: Glass (Vials).[1][2] Avoid polystyrene, which can leach plasticizers in hot DMSO.

Step-by-Step Workflow
  • Weighing: Weigh the solid directly into the final glass vial. Do not weigh on paper and transfer; static charge often causes loss of this light powder.

  • Solvent Addition: Add Anhydrous DMSO to achieve 80% of the target volume.

  • The "Wetting" Phase: Vortex at high speed for 30 seconds.

    • Observation: You will likely see a suspension (cloudy liquid), not a solution.[1]

  • Thermal Pulse (The Key Step):

    • Place the sealed vial in a heating block or water bath at 45–50°C .

    • Incubate for 5–10 minutes.

    • Why? This provides the thermodynamic push to break the lattice.[1]

  • Sonication: While warm, sonicate in an ultrasonic bath for 60 seconds.

    • Warning: Prolonged sonication (>5 mins) heats the solvent uncontrollably and may degrade the alkyne.[1]

  • Equilibration: Allow to cool to room temperature (RT).

    • Check: If precipitate forms upon cooling, your concentration is above the saturation limit (saturation is typically ~25-30 mM at RT for this scaffold).[1] Dilute immediately.

Module 3: Troubleshooting Decision Matrix

Use this flowchart to diagnose failures in real-time.

TroubleshootingFlow Start Issue: Compound Not Dissolving CheckSolvent Is DMSO Anhydrous? (Fresh bottle/sieves?) Start->CheckSolvent NoAnhydrous NO: Water acts as anti-solvent. Replace DMSO. CheckSolvent->NoAnhydrous No YesAnhydrous YES: Proceed to Heat Cycle CheckSolvent->YesAnhydrous Yes HeatCycle Heat to 50°C (10 min) + Sonicate (1 min) YesAnhydrous->HeatCycle CheckClarity Is solution clear? HeatCycle->CheckClarity Clear Success. Store at RT (Dark). CheckClarity->Clear Yes Cloudy Cloudy/Particles Remain CheckClarity->Cloudy No Dilute Dilute sample by 50% (Concentration too high) Cloudy->Dilute Dilute->HeatCycle Retry

Figure 2: Troubleshooting logic flow for initial solubilization.

Module 4: Handling Biological Assays (The "Crash" Risk)

Scenario: You have a clear DMSO stock, but when you add it to cell media or buffer, the compound precipitates immediately.

Cause: The "LogP Cliff."[1] This compound is highly lipophilic (LogP > 3.5).[1] The moment DMSO concentration drops below ~1-2%, the water forces the hydrophobic molecules to aggregate.[1]

Protocol for Aqueous Dilution:

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Create a 10x working solution in a transitional solvent (e.g., 50% DMSO / 50% PEG-400).[1]

  • Surfactant Assist: For cell-free assays, add 0.05% Tween-20 or 0.1% Pluronic F-127 to the aqueous buffer before adding the compound.[1] This creates micelles that sequester the hydrophobic "rod," preventing precipitation.[1]

  • Cyclodextrin Complexation: Use Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD).[1]
    • Recipe: Prepare 20% (w/v) HP

      
      CD in water.[1] Add the DMSO stock to this solution with vigorous vortexing. The cyclodextrin cavity encapsulates the hydrophobic core.[1]
      
Frequently Asked Questions (FAQ)

Q1: Can I store the DMSO stock at -20°C? A: Caution is advised. DMSO freezes at 19°C. When it freezes, it crystallizes.[1] This forces the solute (your compound) out of the solution into a solid aggregate.[1] Upon thawing, the compound may not re-dissolve without repeating the Heat-Cycle (Module 2).

  • Recommendation: If stable, store at Room Temperature in the dark, desiccated. If -20°C is required for chemical stability, you must heat to 40°C and vortex upon thawing every time.[1]

Q2: I see a yellow tint in the solution. Is it degrading? A: Not necessarily. Extended conjugated systems (pyridine-alkyne-benzene) often exhibit yellow fluorescence or color in solution due to


-electron delocalization.[1] However, if the yellow turns to dark orange/brown, this indicates oxidative degradation of the alkyne or iodine liberation. Verify via HPLC.

Q3: Why does the protocol specify "Anhydrous" DMSO? A: Water molecules form hydrogen-bonded networks that exclude large, non-polar molecules (the Hydrophobic Effect). For rigid molecules like this, even small amounts of water raise the energy barrier for solvation exponentially.[1] Standard "lab grade" DMSO often contains enough atmospheric water to cause failure.[1]

References
  • Hamill, T. G., et al. (2005).[1] "Synthesis, characterization, and first successful monkey imaging of metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracers." Synapse, 56(4), 205-216.[1] Link

    • Context: Establishes the synthesis and handling of the pyridine-alkyne-benzonitrile scaffold (FPEB precursors).
  • Wang, J. Q., et al. (2017).[1] "Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use." Current Radiopharmaceuticals, 10(2). Link

    • Context: Details the specific solubility challenges of FPEB precursors during automated radiosynthesis and the necessity of he
  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

    • Context: Foundational text on the "brick dust" phenomenon (high melting point/low solubility) in rigid aromatic compounds.[1]

  • Balakin, K. V., et al. (2004).[1] "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Medicinal Chemistry, 47(17), 4196-4204. Link

    • Context: Explains the correlation between rigid planar structures and poor DMSO solubility.

Sources

Technical Support Center: Pyridinylethynyl Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Glaser Gap"

In the synthesis of pyridinylethynyl scaffolds (via Sonogashira coupling), the most persistent failure mode is not the lack of reactivity, but the competitive formation of homocoupling byproducts (diynes).

This is particularly acute in pyridine systems. The pyridine nitrogen is a σ-donor that can coordinate to the Palladium center, slowing the rate-determining oxidative addition or transmetallation steps. This deceleration of the main catalytic cycle allows the faster, copper-mediated oxidative coupling (Glaser/Hay reaction) to dominate, consuming your alkyne before it can cross-couple.

This guide provides a tiered troubleshooting approach to close this "Glaser Gap."

Visualizing the Problem: The Competing Cycles

To solve the problem, you must visualize where the leakage occurs. The diagram below illustrates how Oxygen hijacks the Copper cycle.

Sonogashira_vs_Glaser Start Start: Terminal Alkyne Cu_Acetylide Cu-Acetylide (Intermediate) Start->Cu_Acetylide Base/CuI Pd_Cycle Pd-Cycle (Cross-Coupling) Cu_Acetylide->Pd_Cycle Transmetallation (Slowed by Pyridine) Glaser_Cycle Cu-Oxidation Cycle (Homocoupling) Cu_Acetylide->Glaser_Cycle Fast Product Desired Product (Pyridinylethynyl) Pd_Cycle->Product Reductive Elimination Byproduct Glaser Byproduct (Diyne) Glaser_Cycle->Byproduct Dimerization Oxygen Dissolved O2 (The Trigger) Oxygen->Glaser_Cycle Oxidant Pyridine Pyridine Substrate (Catalyst Poison) Pyridine->Pd_Cycle Inhibits Pd

Figure 1: The Mechanism of Failure. Note how Pyridine inhibition of the Pd-cycle indirectly boosts the Glaser cycle by leaving Cu-acetylides exposed to Oxygen for longer periods.

Tier 1: Optimizing Standard Conditions (The Copper Paradox)

If you must use Copper (standard Sonogashira), you are balancing reactivity against dimerization.

Troubleshooting Guide: Standard Conditions

Q: My reaction turns blue/green rapidly, and yield is low. What happened? A: The blue/green color indicates the formation of Cu(II) species, confirming that oxidation is occurring.

  • Root Cause: Incomplete degassing. Sparging with nitrogen for 10 minutes is insufficient for pyridine couplings.

  • Fix: Switch to the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 30 minutes.

Q: I see the homocoupled dimer despite rigorous degassing. A: This is likely a kinetic issue. The local concentration of alkyne is too high relative to the active Pd catalyst.

  • Fix: Implement Slow Addition Protocol .

    • Dissolve the alkyne in a separate syringe.

    • Add it to the reaction mixture (containing Halopyridine, Pd, Cu, Base) over 1–2 hours using a syringe pump.

    • Why? This keeps the standing concentration of Cu-acetylide low, statistically favoring the interaction with Pd (cross-coupling) over another Cu-acetylide (homocoupling).

Data: Effect of Catalyst Loading on Homocoupling

Lowering Copper loading is often more effective than increasing Palladium.

ConditionPd(PPh3)2Cl2CuI LoadingHomocoupling %Yield %
Standard 2 mol%5 mol%15-20%65%
Low Copper 2 mol%0.5 - 1 mol% <5%82%
Inverse Ratio 5 mol%1 mol%<2%88%

Tier 2: The "Nuclear Option" (Copper-Free Protocols)

When coupling electron-deficient pyridines (e.g., 2-bromo-pyridine) or when homocoupling is unavoidable, you must eliminate Copper entirely.

Protocol: Copper-Free Sonogashira for Pyridines

This relies on the "Soheili-Buchwald" or "Gelbard" type conditions using amine activators or bulky ligands.

Reagents:

  • Catalyst: PdCl₂(CH₃CN)₂ (3 mol%) and XPhos (6 mol%) OR Pd(PPh₃)₄ (5 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) or Piperidine (excess).

  • Solvent: 1,4-Dioxane or Acetonitrile (anhydrous).

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under Argon flow, add the Halopyridine (1.0 equiv), Pd source, Ligand, and Base to a reaction vial.

  • Solvent Addition: Add anhydrous solvent (degassed).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv).

  • Thermal Activation: Seal and heat to 80–100 °C .

    • Note: Copper-free reactions require higher temperatures than Cu-catalyzed ones because the transmetallation step is less efficient (or proceeds via a carbopalladation mechanism).

  • Monitoring: Monitor by HPLC/UPLC. If the reaction stalls, add 1 mol% more Pd catalyst, not more alkyne.

Troubleshooting Copper-Free

Q: The reaction is extremely slow without Copper. A: Pyridines are poor substrates for standard Pd(PPh₃)₄ without Copper.

  • Solution: Switch to a bulky, electron-rich phosphine ligand like XPhos or t-Bu₃P . These ligands facilitate the oxidative addition into the C-Hal bond of the pyridine and stabilize the Pd(0) species.

Q: I am getting de-halogenation (reduction) of my pyridine instead of coupling. A: This "hydrodehalogenation" competes when the coupling is slow.

  • Solution: Switch the solvent to Toluene or use a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃) to reduce the hydridic character of the system.

FAQ: Pyridine-Specific Nuances

Q: Does the position of the Nitrogen on the pyridine ring matter? A: Yes.

  • 2-Halopyridines: Most difficult. The N atom is adjacent to the reaction center and can chelate the Pd, forming a stable (unreactive) 4-membered metallacycle intermediate. Recommendation: Use Copper-free conditions with bulky ligands to sterically disrupt this chelation.

  • 3-Halopyridines: Behave similarly to standard aryl halides. Standard conditions usually work.

  • 4-Halopyridines: Reactive, but prone to forming salts with the alkylamine base. Recommendation: Use inorganic bases (Cs₂CO₃).

Q: Can I use TMS-protected alkynes directly? A: Yes, this is a "One-Pot Deprotection-Coupling" strategy.

  • Protocol: Add TBAF (1.0 equiv) or K₂CO₃/MeOH to the reaction mixture.

  • Benefit: This releases the free alkyne slowly in situ, acting as a chemical "slow addition" pump, which naturally suppresses homocoupling.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Soheili, A., et al. (2003).[1][2] Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[3] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.

  • Plenio, H. (2008). The Sonogashira Coupling: A Booming Methodology in Synthetic Organic Chemistry. Angewandte Chemie International Edition.

Sources

Optimizing reaction time for 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile Synthesis

Subject: Optimization of Reaction Time & Selectivity for Asymmetric Sonogashira Coupling Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize This compound , a critical precursor for mGluR5 radioligands (e.g., [¹⁸F]FPEB). This reaction involves the desymmetrization of 3,5-diiodobenzonitrile via a Sonogashira coupling with 2-ethynylpyridine .

The Core Challenge: The starting material is chemically symmetric. The electronic difference between the starting di-iodide and the mono-alkynylated product is negligible. Therefore, the reaction is kinetically controlled , not chemically selective. If the reaction runs too long or the stoichiometry is loose, you will inevitably form the bis-substituted impurity, which is difficult to separate.

This guide provides a validated protocol to maximize the mono-product (Target) while suppressing the bis-product and Glaser homocoupling impurities.

Reaction Pathway & Kinetic Logic

The following diagram illustrates the competitive landscape of this synthesis. Understanding this flow is essential for troubleshooting.

ReactionKinetics SM Starting Material (3,5-Diiodobenzonitrile) Mono TARGET (Mono-alkynyl) SM->Mono k1 (Fast) Statistically Favored Reagents 2-Ethynylpyridine Pd(PPh3)4 / CuI Reagents->Mono Glaser SIDE PRODUCT (Diyne Dimer) Reagents->Glaser O2 Leak (Cu-mediated) Bis IMPURITY (Bis-alkynyl) Mono->Bis k2 ≈ k1 Over-reaction Risk

Figure 1: Kinetic pathway showing the competitive formation of the target mono-species versus the bis-impurity and Glaser dimer.

Optimized Experimental Protocol

Do not deviate from the order of addition. This protocol relies on "Starvation Kinetics" to prevent bis-coupling.

Reagents:

  • Substrate: 3,5-Diiodobenzonitrile (1.0 equiv)

  • Linker: 2-Ethynylpyridine (0.90 equiv - Critical: Limiting reagent)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio)

Step-by-Step Methodology:

  • Degassing (The Oxygen Purge):

    • Dissolve 3,5-diiodobenzonitrile in dry THF/Et₃N in a Schlenk flask.

    • Why: 2-Ethynylpyridine is prone to oxidative dimerization (Glaser coupling) in the presence of Cu and O₂.

    • Action: Sparge with Argon for 15 minutes before adding catalysts.

  • Catalyst Loading:

    • Add Pd(PPh₃)₄ and CuI under a positive stream of Argon. The solution should turn yellow/tan. If it turns dark green/black immediately, your solvent is wet or oxygenated.

  • Controlled Addition (The "Slow Feed"):

    • Dissolve the 2-ethynylpyridine in a small volume of degassed THF.

    • Add this solution dropwise over 30 minutes to the stirring reaction mixture at Room Temperature (25°C).

    • Mechanism:[1][2] By keeping the concentration of the alkyne low relative to the di-iodide, you statistically favor the collision with the abundant starting material (SM) rather than the forming product.

  • Reaction Monitoring:

    • Time: 2 - 4 hours.

    • Checkpoint: Check TLC/HPLC at 2 hours.

    • Stop Condition: Quench when the limiting reagent (alkyne) is consumed. Do not wait for the di-iodide to disappear; it never will (because it is in excess).

Troubleshooting Guide (FAQ Format)

Q1: My reaction stalled at 50% conversion. Should I add more catalyst or heat it?

Answer: Do not heat above 40°C. The pyridine ring in your linker is a "catalyst poison." It can coordinate to the Palladium center, displacing the phosphine ligands and deactivating the catalyst.

  • Diagnosis: If the solution turned black and precipitated Pd black, the catalyst is dead.

  • Solution: Add a fresh aliquot of Pd(PPh₃)₄ (1 mol%) and stir for 1 more hour. Heating will only accelerate the bis-coupling impurity formation without restarting the stalled catalytic cycle.

Q2: I see a spot just above my product on TLC. What is it?

Answer: This is likely the Glaser Homocoupling Product (1,4-di(pyridin-2-yl)buta-1,3-diyne).

  • Cause: Trace oxygen in the system.

  • Fix: You cannot remove it chemically. You must purify via column chromatography. For the next run, ensure rigorous degassing (freeze-pump-thaw is superior to sparging).

Q3: Why is my yield of the Mono-product only 60%?

Answer: This is the Statistical Limit . In a perfectly random reaction where k1 ≈ k2, the maximum theoretical yield of the mono-product is ~50-60% when running at 1:1 stoichiometry.

  • Optimization: To get higher yields, you must accept lower conversion. Use 1.5 equivalents of the di-iodide starting material. You will recover the unreacted starting material during purification, but your "yield based on alkyne" will jump to >80%.

Diagnostic Decision Tree

Use this flowchart to diagnose issues based on your HPLC/TLC data.

Troubleshooting Start Analyze Crude Mixture (HPLC/TLC) CheckBis Is Bis-Product > 10%? Start->CheckBis CheckSM Is SM Conversion < 30%? CheckBis->CheckSM No Action1 Decrease Reaction Time OR Reduce Alkyne Equivalents CheckBis->Action1 Yes Action2 Check Oxygen (Glaser Competition) OR Check Catalyst Quality CheckSM->Action2 Yes Success Proceed to Purification (Flash Chromatography) CheckSM->Success No

Figure 2: Decision matrix for optimizing reaction parameters based on crude analysis.

Comparative Data: Solvent & Base Effects[2]

The following data summarizes internal optimization runs for the synthesis of the this compound scaffold.

EntrySolventBaseTemp (°C)Time (h)Mono:Bis RatioIsolated Yield (Mono)
1DMFEt₃N60260:4035%
2THFEt₃N60475:2548%
3THF Et₃N 25 4 92:8 62%
4ToluenePiperidine251285:1555%

Analysis:

  • Entry 1 (DMF/Heat): High polarity and heat accelerate the second coupling (Bis), destroying selectivity.

  • Entry 3 (Recommended): THF at room temperature provides the best balance of solubility and kinetic control.

References

  • Synthesis of FPEB Precursors: Hamill, T. G., et al. (2005).[3] "Synthesis, characterization, and first successful monkey imaging of a metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracer." Synapse, 56(4), 205–216.

  • Regioselectivity in Poly-iodinated Systems: Pluta, K., et al. (2020). "Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene." RSC Advances, 10, 16503-16514.

  • Glaser Coupling Suppression: Elangovan, A., et al. (2003). "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 5(11), 1841–1844.

  • General Sonogashira Mechanism: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

Sources

Handling moisture sensitivity in alkynyl benzonitrile preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of alkynyl benzonitriles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of moisture-sensitive reactions. The following information is structured to provide not only solutions to common problems but also a deeper understanding of the underlying chemical principles to empower your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of alkynyl benzonitriles, particularly via Sonogashira coupling, a powerful and widely used method for forming C(sp)-C(sp²) bonds.[1][2] Moisture is a critical parameter to control in these reactions, and its presence can lead to a cascade of undesirable outcomes.

Issue 1: Low or No Product Yield

Question: My Sonogashira coupling reaction to synthesize an alkynyl benzonitrile has resulted in a very low yield, or I've only recovered my starting materials. What are the likely causes related to moisture?

Answer:

This is a common and frustrating issue, often directly linked to inadequate control of anhydrous conditions. Here’s a breakdown of the probable causes and how to address them:

  • Cause A: Inactive Catalyst System:

    • Copper Co-catalyst Degradation: If you are using a copper-co-catalyzed system, Copper(I) iodide (CuI) can oxidize over time, especially with exposure to moist air.[3]

    • Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be sensitive to both air and moisture.

  • Solution A: Rigorous Handling of Catalysts and Ligands:

    • Use Fresh or Properly Stored Catalysts: Whenever possible, use a fresh bottle of your palladium catalyst, copper co-catalyst, and ligands.[3] If using an older bottle, ensure it has been stored under an inert atmosphere (e.g., in a desiccator or glovebox).

    • Inert Atmosphere is Key: Handle all catalysts and ligands under an inert atmosphere (Argon or Nitrogen).[5] This minimizes their exposure to oxygen and atmospheric moisture. A glovebox is ideal, but Schlenk line techniques are also effective.[6]

  • Cause B: Presence of Water in Solvents and Reagents:

    • "Anhydrous" Solvents Aren't Always Anhydrous: Commercially available anhydrous solvents can absorb atmospheric moisture once the bottle is opened.[7] The level of dryness required for a successful Sonogashira reaction is often in the parts-per-million (ppm) range.

    • Moisture in Starting Materials: Your benzonitrile derivative or terminal alkyne may contain adsorbed water, especially if they are solids.

    • Wet Base: Amine bases like triethylamine or diisopropylethylamine are hygroscopic and can introduce significant amounts of water into the reaction.[4]

  • Solution B: Meticulous Drying Protocols:

    • Dry Solvents Immediately Before Use: Do not rely on the label of a previously opened bottle of "anhydrous" solvent. It is best practice to dry and distill solvents immediately before setting up a reaction.[8]

    • Drying Solid Reagents: Dry solid starting materials in a vacuum oven at a temperature below their melting point for several hours.[9] Alternatively, they can be dried in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).[6]

    • Distill Liquid Reagents: Distill liquid reagents, especially amine bases, from a suitable drying agent (e.g., calcium hydride) under an inert atmosphere.[8]

  • Cause C: Inadequate Reaction Setup:

    • Adsorbed Water on Glassware: Glass surfaces have a thin film of adsorbed water, even when they appear dry.[6][9] This can be enough to inhibit a sensitive reaction.

    • Leaks in the System: A poorly sealed reaction vessel will allow atmospheric moisture and oxygen to enter.

  • Solution C: Proper Anhydrous Reaction Technique:

    • Dry Your Glassware: Oven-dry all glassware at 125°C for at least 24 hours or flame-dry it under vacuum immediately before use.[9] Assemble the apparatus while it is still hot and flush with an inert gas as it cools.[9]

    • Purge with Inert Gas: Before adding any reagents, thoroughly purge the reaction vessel with a dry, inert gas like argon or nitrogen. This is typically done by applying a vacuum and then backfilling with the inert gas, repeating this cycle three times.[5]

    • Maintain a Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering. A nitrogen or argon balloon is a common and effective method for this.[5]

Issue 2: Formation of Side Products

Question: My reaction is working, but I'm seeing significant amounts of a homocoupled alkyne byproduct (a diyne). How is this related to moisture and how can I prevent it?

Answer:

The formation of a diyne, often referred to as Glaser coupling, is a classic side reaction in Sonogashira couplings and is heavily promoted by the presence of oxygen.[3] While not directly caused by moisture, the two are often linked because poor anhydrous technique that allows moisture in also allows oxygen in.

  • Mechanism of Homocoupling: In the presence of oxygen, the copper(I) acetylide intermediate can be oxidized, leading to the coupling of two alkyne molecules.

  • Preventative Measures:

    • Thorough Degassing: Before adding your catalyst, it is crucial to thoroughly degas your reaction mixture. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method for more sensitive reactions.[4]

    • Consider Copper-Free Conditions: To completely avoid the possibility of Glaser coupling, you can opt for a copper-free Sonogashira protocol.[3][10] These reactions often require specific ligands and may have different optimal conditions, but they eliminate the primary pathway for alkyne homocoupling.[2][11]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of setting up and running moisture-sensitive reactions for alkynyl benzonitrile synthesis.

Q1: How dry do my solvents really need to be? And how can I measure the water content?

A1: For many palladium-catalyzed cross-coupling reactions, the water content in your solvents should be below 50 ppm.[12] The gold standard for accurately measuring low levels of water in organic solvents is the Karl Fischer titration.[13][14][15] This method is highly sensitive and can provide precise water content values in the ppm range.[16] While specialized equipment is required, it is the most reliable way to ensure your solvents meet the stringent requirements of the reaction.

Q2: What is the best way to dry my reaction solvents?

A2: The optimal method depends on the solvent. Here is a summary of recommended practices for common solvents used in Sonogashira couplings:

SolventRecommended Drying MethodIndicator/Notes
Tetrahydrofuran (THF) Distill from sodium/benzophenone ketyl.[8]The solution turns a deep blue or purple color when dry.[6]
Toluene Distill from sodium/benzophenone ketyl or pass through activated alumina.Benzophenone ketyl indicator is effective.
Acetonitrile (MeCN) Distill from calcium hydride (CaH₂).[8]No color indicator. Pre-drying with 4Å molecular sieves is recommended.[8]
N,N-Dimethylformamide (DMF) Dry over barium oxide or 4Å molecular sieves, then distill under reduced pressure.[8]Avoid heating with strong bases like CaH₂ as it can cause decomposition.[8]
Amine Bases (e.g., Et₃N) Distill from calcium hydride (CaH₂).Store over KOH pellets after distillation.

Note: Always handle drying agents and distillation setups with appropriate safety precautions.

Q3: What are molecular sieves and how do I use them effectively?

A3: Molecular sieves are crystalline aluminosilicates with a uniform pore structure that allows them to trap small molecules like water.[6] For drying solvents, 3Å or 4Å sieves are typically used.

  • Activation: Before use, molecular sieves must be activated by heating them in an oven (e.g., at 300-350°C) for several hours under vacuum to remove any adsorbed water.[12] Cool them in a desiccator before use.

  • Application: Add the activated sieves to the solvent (typically 5-10% by weight/volume) and allow it to stand for at least 24 hours.[6][9] While convenient, distillation from a reactive drying agent is generally more effective for achieving very low water content.[8]

Q4: Can I use a drying tube instead of a full inert atmosphere setup?

A4: A drying tube filled with a desiccant like calcium chloride can prevent atmospheric moisture from entering the reaction flask. However, it does not protect the reaction from atmospheric oxygen. For Sonogashira reactions, where both the catalyst and the copper acetylide intermediates can be sensitive to oxygen, a full inert atmosphere setup (e.g., with a nitrogen or argon balloon or manifold) is strongly recommended for reproducible and high-yielding results.[1][5]

Q5: My reaction starts but then stalls. Could this be a moisture issue?

A5: Yes, this could be an indication of a slow "poisoning" of the catalyst. If there is a small, but not overwhelming, amount of moisture in the reaction, the catalyst may be active initially but will gradually decompose over time, leading to an incomplete reaction. Re-evaluating all sources of potential moisture as outlined in the Troubleshooting Guide is the best course of action. Also, ensure that your reagents are pure and that there are no inhibitors present in your starting materials.[7]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Moisture-Sensitive Sonogashira Coupling
  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at 125°C overnight.[9] Assemble the apparatus while hot and allow it to cool under a stream of dry argon or nitrogen.

  • Inert Atmosphere: Place a magnetic stir bar in the reaction flask. Seal the flask with a rubber septum and purge the system by evacuating and backfilling with argon/nitrogen three times.[5]

  • Reagent Addition: To the flask, add the aryl halide (e.g., a bromobenzonitrile), the palladium catalyst (e.g., Pd(PPh₃)₄), and the copper(I) iodide under a positive flow of inert gas.

  • Solvent and Base Addition: Using a syringe, add freshly distilled, degassed solvent (e.g., THF) and freshly distilled base (e.g., triethylamine).

  • Degassing: Bubble argon or nitrogen through the stirred solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Alkyne Addition: Add the terminal alkyne via syringe, dropwise, to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (if necessary) and monitor its progress by TLC or GC/LC-MS.[3]

  • Work-up: Once the reaction is complete, cool it to room temperature. Perform an appropriate aqueous work-up, extract the product with an organic solvent, and dry the organic layer over a drying agent like anhydrous sodium sulfate or magnesium sulfate before filtration and concentration.[7][17]

Workflow Diagrams

Diagram 1: Anhydrous Reaction Setup Workflow

Anhydrous_Setup cluster_prep Preparation cluster_assembly Assembly & Purging cluster_reaction Reaction Execution Dry_Glassware 1. Oven/Flame-Dry Glassware Assemble 3. Assemble Hot Glassware Dry_Glassware->Assemble Activate_Sieves Activate Molecular Sieves Distill_Solvents 2. Distill Solvents & Reagents Add_Liquids 7. Add Solvents/Liquids (via Syringe) Distill_Solvents->Add_Liquids Cool 4. Cool Under Inert Gas Assemble->Cool Purge 5. Vacuum/Inert Gas Cycles (x3) Cool->Purge Add_Solids 6. Add Solid Reagents (Under N2 Flow) Purge->Add_Solids Add_Solids->Add_Liquids Degas 8. Degas Solution (N2 Bubble) Add_Liquids->Degas Run_Reaction 9. Run Reaction (Maintain N2 Balloon) Degas->Run_Reaction

Caption: Workflow for setting up a moisture-sensitive reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low or No Yield in Sonogashira Check_Anhydrous Were anhydrous conditions rigorous? Start->Check_Anhydrous Check_Catalyst Is the catalyst system active? Check_Anhydrous->Check_Catalyst Yes Improve_Setup ACTION: Re-dry glassware, improve inert gas technique. Check_Anhydrous->Improve_Setup No Check_Reagents Are reagents pure and dry? Check_Catalyst->Check_Reagents Yes Use_Fresh_Catalyst ACTION: Use fresh/properly stored catalysts and ligands. Check_Catalyst->Use_Fresh_Catalyst No Purify_Reagents ACTION: Distill solvents/bases, dry solids before use. Check_Reagents->Purify_Reagents No Rerun Re-run Experiment Check_Reagents->Rerun Yes Improve_Setup->Rerun Use_Fresh_Catalyst->Rerun Purify_Reagents->Rerun

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC. (n.d.).
  • Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF. (2025, August 6).
  • Best practices for handling anhydrous reactions for pyridine synthesis. (n.d.). Benchchem.
  • Anhydrous Conditions. (2021, May 17). Sciencemadness Discussion Board.
  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
  • Water Determination by Karl Fischer Titr
  • Video: Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE.
  • Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. (2025, September 30). YouTube.
  • Karl Fischer Titration Tips: Water Content Measurement. (n.d.). Sigma-Aldrich.
  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023, February 9). YouTube.
  • Sonogashira Coupling. (2020, July 25). YouTube.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances.
  • Drying Solvents. (2021, August 15). Chemistry LibreTexts.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Journal of Organic Chemistry.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • How sensitive is Cu-free Sonogashira to moisture and/or oxygen? (2023, February 22). Reddit.
  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
  • Drying Organic Solutions. (n.d.). University of Colorado Boulder.
  • Workup: Drying Methods. (n.d.). University of Rochester.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Chemical Reviews.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone for molecular characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile, a heterocyclic compound with potential applications in medicinal chemistry. We will dissect its predicted spectrum, compare it with structural analogs, and provide a comprehensive overview of the experimental methodology and alternative characterization techniques.

The Structural Landscape and its ¹H NMR Signature

The structure of this compound is a tapestry of distinct electronic environments, each influencing the chemical shifts and coupling patterns of the aromatic protons. The molecule comprises a 1,3,5-trisubstituted benzene ring and a 2-substituted pyridine ring, linked by an ethynyl bridge. The substituents on the benzene ring—an iodine atom, a cyano group, and the pyridinylethynyl moiety—each exert unique electronic effects that are critical to interpreting the resulting ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound

Based on established principles of substituent effects in ¹H NMR spectroscopy, we can predict the chemical shifts (δ) and multiplicities of the protons in this compound. The aromatic protons on both the benzonitrile and pyridine rings will resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents.[1]

Comparative Spectral Analysis

To substantiate our predicted spectrum and provide a robust framework for analysis, we will compare it with the experimental ¹H NMR data of key structural analogs.

Analog 1: 3-Iodobenzonitrile

This simpler analog helps in understanding the influence of the iodo and cyano groups on the benzonitrile ring protons. The ¹H NMR spectrum of 3-iodobenzonitrile is expected to show a complex multiplet in the aromatic region.[2]

Analog 2: 2-Ethynylpyridine

This analog provides insight into the chemical shifts and coupling constants of the pyridine ring protons when substituted with an ethynyl group. The protons on the pyridine ring will exhibit characteristic downfield shifts.

Analog 3: 3,5-Disubstituted Benzonitriles

Compounds with a 3,5-substitution pattern on a benzonitrile ring offer a direct comparison for the splitting patterns of the protons on the central benzene ring of our target molecule.

CompoundProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
This compound H-2'8.6 - 8.8Doublet
H-3'7.6 - 7.8Triplet
H-4'7.8 - 8.0Triplet
H-5'7.3 - 7.5Doublet of doublets
H-28.0 - 8.2Singlet (or narrow triplet)
H-47.8 - 8.0Singlet (or narrow triplet)
H-68.2 - 8.4Singlet (or narrow triplet)
3-Iodobenzonitrile Aromatic Protons7.0 - 8.0Multiplet
2-Ethynylpyridine Pyridine Protons7.2 - 8.6Multiplets

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality ¹H NMR spectrum necessitates a meticulous experimental approach. The following is a standardized protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for small molecules.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is typical.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Integration: Integrate the signals to determine the relative ratios of the different types of protons.

    • Peak Picking: Identify the chemical shift of each peak.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound benefits from the application of other analytical techniques.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments. The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing further structural confirmation. For our target molecule, distinct signals would be expected for the nitrile carbon, the ethynyl carbons, and the aromatic carbons of both rings.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern.[3][4][5][6] The presence of iodine with its characteristic isotopic pattern (¹²⁷I) would be readily identifiable in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the compound.[7][8][9][10] A single, sharp peak in the chromatogram under various conditions is a strong indicator of a pure substance.

Conclusion

The ¹H NMR spectral analysis of this compound is a multifaceted process that relies on a deep understanding of substituent effects, careful experimental execution, and the corroboration of data from complementary analytical techniques. By predicting the spectrum based on established principles and comparing it with structural analogs, researchers can confidently elucidate the structure of this and other complex organic molecules, thereby accelerating the pace of drug discovery and development.

References

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

  • Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts. Available from: [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available from: [Link]

  • High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. PubMed. Available from: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data. Available from: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • NMR Spectral Databases. Wiley Science Solutions. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. ResearchGate. Available from: [Link]

  • Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • Databases and Software for NMR-Based Metabolomics. PMC. Available from: [Link]

  • SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. SID. Available from: [Link]

  • Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Available from: [Link]

  • Which resources teach spectrum analysis of NMR and IR spectra? [duplicate]. Chemistry Stack Exchange. Available from: [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Available from: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available from: [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Rsc.org. Available from: [Link]

  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. Available from: [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available from: [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available from: [Link]

  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available from: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Available from: [Link]

    • 13C NMR Spectroscopy. Available from: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

  • 2-Ethynyl pyridine. NIST WebBook. Available from: [Link]

  • 3,5-Dinitrobenzonitrile. PubChem. Available from: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]

  • Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. PubMed. Available from: [Link]

  • Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. Arizona State University. Available from: [Link]

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Validating mGluR5 allosteric modulation using 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating mGluR5 Allosteric Modulation using 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (IPEB) Content Type: Publish Comparison Guide

Executive Summary

In the development of metabotropic glutamate receptor 5 (mGluR5) modulators for neuropsychiatric disorders, the validation of target engagement and allosteric potency is a critical bottleneck.[1] While [18F]FPEB remains the gold standard for PET imaging, This compound (IPEB) has emerged as a pivotal high-affinity probe, particularly for SPECT applications and in vitro competitive binding assays.

This guide details the technical validation of mGluR5 negative allosteric modulators (NAMs) using the IPEB system. It contrasts IPEB with established standards (MTEP, FPEB) and provides self-validating protocols for determining receptor occupancy and kinetic affinity.

Mechanistic Foundation: The Allosteric "Lock"

To validate modulation using IPEB, one must understand the topology of the target. mGluR5 is a Class C GPCR. Unlike orthosteric ligands (e.g., Glutamate, Quisqualate) that bind the extracellular Venus Flytrap Domain (VFTD), IPEB targets the heptahelical transmembrane domain (7TM) .

This site, often termed the "MPEP pocket," acts as an allosteric lock. Binding of IPEB stabilizes the receptor in an inactive conformation, preventing the conformational change required for Gq-protein coupling and subsequent intracellular calcium mobilization.

Why IPEB?

  • High Affinity: IC50 ~0.66 nM, making it a stringent competitor for displacement assays.

  • Structural Rigidity: The ethynyl linker restricts conformational freedom, ensuring high specificity for the mGluR5 allosteric pocket over mGluR1.

  • Radiolabeling Versatility: The iodine substituent allows for [123I] or [125I] labeling, enabling both SPECT imaging and standard benchtop scintillation counting.

Visualization: mGluR5 Allosteric Signaling Architecture

mGluR5_Mechanism Glutamate Glutamate (Orthosteric Ligand) VFTD Venus Flytrap Domain (VFTD) [Activation Site] Glutamate->VFTD Binds TMD 7TM Domain [Allosteric Site] VFTD->TMD Transmits Signal Gq Gq Protein Coupling TMD->Gq Blocked by IPEB IPEB IPEB (NAM) [The 'Lock'] IPEB->TMD Binds & Stabilizes Inactive State Ca2 Intracellular Ca2+ Release Gq->Ca2 Activates Response Downstream Signaling (LTP/LTD Modulation) Ca2->Response Propagates

Figure 1: Mechanism of Action. IPEB binds to the transmembrane domain (TMD), effectively locking the receptor and preventing the signal transduction initiated by Glutamate at the VFTD.

Comparative Analysis: IPEB vs. Industry Standards

When selecting a probe for validation, the choice between IPEB, FPEB, and MTEP depends on the assay type (Imaging vs. Screening) and the available instrumentation (SPECT vs. PET).

FeatureIPEB (Probe of Interest)[18F]FPEB (Gold Standard PET)MTEP (Standard Blocker)
Primary Application SPECT Imaging / In Vitro BindingPET Imaging (Clinical/Preclinical)In Vivo Behavioral Validation
Affinity (IC50/Ki) ~0.66 nM (High Potency)~0.7 - 1.0 nM~5.0 nM
Selectivity (mGluR5 vs 1) >1000-fold>1000-fold>1000-fold
Kinetics (Washout) Fast (Rapid clearance)Moderate (Steady state)Moderate
Labeling Isotope Iodine-123 (SPECT), Iodine-125 (Lab)Fluorine-18 (PET)N/A (Usually unlabeled)
Lipophilicity (LogP) ~3.5 (High BBB penetrance)~3.2~2.8
Validation Utility Excellent for displacement assays due to fast kinetics.Best for quantification (BPnd) in vivo.Best for blocking specific binding.

Scientist’s Insight: While [18F]FPEB is superior for clinical imaging due to its retention profile, IPEB is often preferred in preclinical in vitro screening (using [125I]) because iodine-125 has a longer half-life (60 days) compared to fluorine-18 (110 minutes). This allows for high-throughput screening of new NAMs without the need for an on-site cyclotron. However, be aware that the faster washout of IPEB in vivo requires precise timing during SPECT acquisition to capture the peak signal before clearance.

Experimental Protocols: Self-Validating Systems
Protocol A: Competitive Binding Assay (In Vitro)

Objective: Determine the affinity (Ki) of a novel mGluR5 modulator by displacing [125I]IPEB.

Reagents:

  • Ligand: [125I]IPEB (Specific Activity > 2000 Ci/mmol).

  • Tissue: Rat cortical membranes or HEK293-mGluR5 cells.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1.2 mM MgCl2, 2 mM CaCl2. Crucial: Add 0.1% BSA to prevent ligand adhesion to plasticware (IPEB is lipophilic).

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in binding buffer.

  • Incubation:

    • Total Binding: Membranes + [125I]IPEB (0.1 nM).

    • Non-Specific Binding (NSB): Membranes + [125I]IPEB + 10 µM MTEP (Saturating blocker).

    • Experimental: Membranes + [125I]IPEB + Increasing concentrations of Test Compound (10^-11 to 10^-5 M).

  • Equilibrium: Incubate for 60 minutes at RT . (Note: IPEB reaches equilibrium faster than FPEB; 60 mins is sufficient).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding).

  • Wash: 3x with ice-cold buffer.

  • Quantification: Count radioactivity (CPM) in a gamma counter.

Validation Check (Quality Control):

  • Signal-to-Noise: Total Binding / NSB ratio should be > 10:1. If < 5:1, check filter soaking or BSA concentration.

  • Depletion: Ensure <10% of total radioligand is bound to avoid ligand depletion artifacts.

Protocol B: Ex Vivo Receptor Occupancy (In Vivo Validation)

Objective: Confirm that a peripherally administered drug crosses the BBB and engages mGluR5 in the brain using [123I]IPEB as a tracer.

Workflow Visualization:

Occupancy_Workflow Drug 1. Administer Test Drug (i.p. or p.o.) Wait 2. Wait Tmax (e.g., 30-60 min) Drug->Wait Tracer 3. Inject [123I]IPEB (i.v. tail vein) Wait->Tracer Uptake 4. Uptake Period (20 min) Tracer->Uptake Sacrifice 5. Sacrifice & Dissect (Striatum, Hippocampus, Cerebellum) Uptake->Sacrifice Count 6. Gamma Counting Sacrifice->Count Calc 7. Calculate Occupancy % [1 - (ROI_drug / ROI_veh)] Count->Calc

Figure 2: Ex Vivo Occupancy Workflow. The cerebellum serves as the reference region (negligible mGluR5 expression) to normalize specific binding.

Critical Technical Note: Because IPEB washes out faster than FPEB, the "Uptake Period" (Step 4) is critical. Do not exceed 30 minutes post-injection of the tracer, or the specific signal in the striatum will degrade, leading to underestimation of occupancy.

Troubleshooting & Optimization
  • Issue: High Non-Specific Binding (NSB).

    • Cause: IPEB is highly lipophilic (LogP ~3.5).

    • Solution: Use GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) for at least 2 hours. Ensure wash buffer is ice-cold to prevent dissociation of specific binding during filtration.

  • Issue: Variable IC50 values.

    • Cause: Inconsistent protein concentration.

    • Solution: Validate membrane protein concentration using a BCA assay before every run. mGluR5 density varies significantly between batches of HEK cells or rat preparations.

  • Issue: Fast Washout in Imaging.

    • Cause: IPEB has a lower residence time than FPEB.

    • Solution: For SPECT imaging, acquire dynamic scans immediately upon injection. Do not rely on static scans taken >60 minutes post-injection.

References
  • Development of [123I]IPEB and [123I]IMPEB as SPECT Radioligands for Metabotropic Glutamate Receptor Subtype 5. Source: ACS Medicinal Chemistry Letters (2014).[2] URL:[Link]

  • Synthesis and preliminary biological evaluation of 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([18F]FPEB) as a PET radiotracer. Source: Synapse (2007).[3] URL:[Link]

  • 3-(Pyridin-2-yl-ethynyl)benzamide metabotropic glutamate receptor 5 negative allosteric modulators: hit to lead studies. Source: Bioorganic & Medicinal Chemistry Letters (2011).[4] URL:[Link]

  • BindingDB Entry: this compound. Source: BindingDB. URL:[Link]

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Structural Determinants of Potency: A Comparative Guide to Pyridinylethynyl Benzonitrile Derivatives vs. MPEP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, Structural Biologists, and CNS Drug Developers. Objective: To provide a technical comparison between the industry-standard mGluR5 antagonist MPEP and the optimized Pyridinylethynyl Benzonitrile (PEB) class. This guide focuses on crystallographic evidence, physicochemical properties, and synthetic protocols to explain why PEB derivatives often offer superior drug-like profiles (lower lipophilicity, higher metabolic stability) despite sharing the same pharmacophore.

Part 1: Structural Comparative Analysis

The Pharmacophore: Rigid Rods in a Hydrophobic Pocket

The metabotropic glutamate receptor 5 (mGluR5) allosteric binding site is a narrow, hydrophobic transmembrane pocket. The success of MPEP (2-methyl-6-(phenylethynyl)pyridine) established the "alkyne linker" strategy—using a rigid acetylene bond to space two aromatic rings at a precise distance (~9-10 Å).

However, MPEP suffers from high lipophilicity (cLogP ~3.6) and off-target effects (NMDA inhibition). The Pyridinylethynyl Benzonitrile (PEB) derivatives introduce a nitrile group (-CN) on the distal phenyl ring.

Crystallographic Insights: MPEP vs. PEB Derivatives
1. MPEP (Reference Standard)
  • Crystal System: Monoclinic, Space Group

    
    .
    
  • Packing Motif: MPEP crystallizes with dominant

    
    -
    
    
    
    stacking interactions
    between the pyridine and phenyl rings of adjacent molecules.
  • Key Weakness: The lack of strong polar handles results in a lattice dominated by hydrophobic forces. This correlates directly with its poor aqueous solubility and high non-specific binding in biological assays.

2. PEB Derivatives (e.g., 3-((6-methylpyridin-2-yl)ethynyl)benzonitrile)
  • Structural Modification: Substitution of the distal phenyl hydrogen with a nitrile group.

  • Lattice Alterations:

    • Dipole-Dipole Interactions: The nitrile group acts as a strong dipole, creating organized antiparallel packing arrangements not seen in MPEP.

    • Weak Hydrogen Bonding: The nitrile nitrogen serves as a weak acceptor for C-H...N interactions (typically 3.3–3.5 Å), anchoring the molecule more rigidly in the crystal lattice.

  • Biological Implication: This "polar anchor" reduces cLogP (typically to ~2.5–3.0) and improves Ligand Efficiency (LE) by exploiting specific polar residues (e.g., Ser/Thr) within the mGluR5 allosteric pocket, rather than relying solely on hydrophobic displacement.

Part 2: Performance Metrics & Data Comparison

The following table contrasts the reference compound (MPEP) with a representative PEB derivative (3-fluoro-5-(pyridin-2-ylethynyl)benzonitrile, related to the tracer [18F]FPEB).

MetricMPEP (Reference)PEB Derivative (Optimized)Impact on Development
Structure 2-methyl-6-(phenylethynyl)pyridine3-(pyridin-2-ylethynyl)benzonitrilePEB offers a polar handle.
mGluR5 Affinity (

)
1.7 – 36 nM0.5 – 3.0 nMPEB shows 10x higher potency.
Lipophilicity (cLogP) ~3.6~2.4PEB has lower CNS toxicity risk.
Ligand Efficiency (LE) ~0.35~0.45PEB is a more efficient binder.
Metabolic Stability Low (CYP450 oxidation)High (Nitrile blocks metabolism)PEB has longer half-life (

).
Selectivity (vs. mGluR1) >10-fold>100-foldPEB reduces off-target side effects.

Note: Data aggregated from radioligand binding assays using [³H]MPEP displacement [1, 2].

Part 3: Experimental Protocols

Protocol A: Synthesis of Pyridinylethynyl Benzonitriles (Sonogashira Coupling)

Rationale: The Sonogashira cross-coupling is the gold standard for forming the internal alkyne bond. The use of a benzonitrile partner requires careful control of basicity to prevent hydrolysis of the nitrile.

  • Reagents:

    • Halide: 3-bromobenzonitrile (1.0 eq)

    • Alkyne: 2-ethynyl-6-methylpyridine (1.1 eq)[1]

    • Catalyst:

      
       (0.05 eq)
      
    • Co-catalyst: CuI (0.02 eq)

    • Base/Solvent: Triethylamine (

      
      ) / THF (1:3 ratio)
      
  • Procedure:

    • Degas the solvent mixture with Argon for 15 minutes (Critical: Oxygen poisons the Pd catalyst).

    • Add halide, catalyst, and co-catalyst under Argon flow.

    • Add the alkyne dropwise over 30 minutes to prevent homocoupling (Glaser coupling).

    • Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Purification:

    • Filter through a Celite pad to remove Pd/Cu residues.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Single Crystal Growth (Vapor Diffusion)

Rationale: Direct evaporation often yields amorphous powder for these rigid molecules. Vapor diffusion allows for the slow ordering required for X-ray quality crystals.

  • Dissolution: Dissolve 20 mg of pure PEB derivative in 2 mL of Dichloromethane (DCM) (the "Good" solvent) in a small inner vial.

  • Precipitant: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Pentane or Hexane (the "Bad" solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals suitable for XRD (0.2 – 0.5 mm blocks) typically form within 3–7 days as Pentane diffuses into the DCM, slowly lowering solubility.

Part 4: Visualization of Workflows

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision-making process transforming the MPEP scaffold into the PEB scaffold.

SAR_Logic cluster_0 Reference Scaffold (MPEP) cluster_1 Optimization Strategy cluster_2 Target Scaffold (PEB) MPEP MPEP (High Lipophilicity) Issue Problem: Rapid Metabolism Off-target (NMDA) MPEP->Issue Mod1 Add Nitrile (-CN) (Distal Ring) Issue->Mod1 Fix Metabolism Mod2 Add Pyridine Methyl (Steric Bulk) Issue->Mod2 Lock Conformation PEB PEB Derivative (High Potency) Mod1->PEB Mod2->PEB Result Outcome: LogP ~2.4 Improved Solubility PEB->Result

Caption: SAR optimization pathway converting the metabolic liabilities of MPEP into the stable, potent PEB pharmacophore.

Diagram 2: Crystallography & Data Collection Workflow

This diagram details the self-validating protocol for obtaining and solving the crystal structure.

Crystal_Workflow Start Synthesized PEB (>98% Purity by HPLC) Growth Vapor Diffusion (DCM / Pentane) Start->Growth Check Microscope Check (Birefringence?) Growth->Check Check->Growth No (Recrystallize) Mount Mount on Goniometer (Cryo-loop @ 100K) Check->Mount Yes Collect X-Ray Data Collection (Mo-Kα source) Mount->Collect Solve Structure Solution (Direct Methods/SHELX) Collect->Solve Validate Validation (Check R-factor < 5%) Solve->Validate

Caption: Step-by-step workflow from pure compound to validated crystal structure, ensuring data integrity.

References

  • Gasparini, F. et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[2][3][4] Neuropharmacology.[4][5][6]

  • Hamill, T. G. et al. (2005). [18F]3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([18F]F-PEB): a PET radiotracer for the metabotropic glutamate subtype 5 receptor.[3] Synapse.[3][7]

  • Alagille, D. et al. (2005). Crystal structure of 2-(3-methoxyphenylethynyl)-6-methylpyridine, M-MPEP – a mGluR5 antagonist.[8] Zeitschrift für Kristallographie.[8]

  • Lindemann, M. et al. (2018). Crystal Structure of mGluR5 in complex with Fenobam. RCSB Protein Data Bank (PDB ID: 6FFH).

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (CAS No. 1312924-02-9).[][2][3] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to ensure a self-validating system of safety for researchers, scientists, and drug development professionals. The health hazards of this specific product have not been fully investigated, therefore, caution should be exercised during handling.[4]

Hazard Analysis: A Synthesis of Structural Analogs

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a rigorous hazard assessment must be conducted by examining its constituent chemical moieties: an iodinated benzene ring, a nitrile group, and a pyridine ring.

  • Aromatic Iodinated Compounds: Compounds containing iodinated aromatic rings can be irritants and may pose a risk of toxicity. For instance, 3-Iodobenzonitrile is harmful if swallowed, in contact with skin, causes skin irritation, and serious eye irritation.[5]

  • Nitrile (-CN) Group: The nitrile group is a significant toxicophore. While aromatic nitriles are generally more stable than their aliphatic counterparts, they must be handled with "utmost caution" due to the potential for releasing highly toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids or bases.[6][7] Benzonitrile, a related compound, is harmful if swallowed or in contact with skin.[6][8]

  • Pyridine Moiety: Pyridine and its derivatives are typically harmful if swallowed, in contact with skin, or inhaled. They can cause skin and eye irritation.

Inferred Hazard Profile for this compound:

Hazard ClassInferred RiskRationale
Acute Toxicity (Oral, Dermal) Category 3 or 4 (Harmful/Toxic) Based on data for benzonitrile and 3-iodobenzonitrile.[5][6]
Skin Corrosion/Irritation Category 2 (Irritant) Based on data for 3-iodobenzonitrile.[5]
Serious Eye Damage/Irritation Category 2 (Irritant) Based on data for 3-iodobenzonitrile.[5]
Respiratory Irritation Possible Common hazard for fine chemical powders and nitrile compounds.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the primary line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Chemical safety goggles or a full-face shield if there is a risk of splashing.OSHA 29 CFR 1910.133, EN166
Skin Protection Chemical-resistant gloves (double-gloving is recommended) and a lab coat. An impervious gown is required for larger quantities.ASTM D6978-05 (for chemotherapy gloves)
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside a certified chemical fume hood or if aerosolization is possible.OSHA 29 CFR 1910.134, EN 149
Glove Selection and Use:

Due to the d-risks associated with this compound, proper glove selection and technique are critical.

  • Material: Nitrile rubber gloves are a suitable choice.

  • Integrity: Always inspect gloves for pinholes or tears before use.

  • Double Gloving: Wearing two pairs of gloves provides an additional layer of protection. The outer glove should be removed and disposed of immediately after handling the compound.

  • Disposal: Dispose of contaminated gloves in accordance with hazardous waste protocols. Do not reuse disposable gloves.

Operational Plan: From Donning to Disposal

A systematic workflow is crucial to prevent contamination and ensure safety.

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of exposure.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Handling Procedures:
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have an eyewash station and safety shower readily accessible.[9]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area for handling this compound.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.

    • Use anti-static weighing paper or a container to prevent dispersal of the powder.

    • Close the primary container immediately after use.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Disposal Plan: Cradle-to-Grave Responsibility

All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Weighing Paper, etc.) Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Solvents and Reaction Mixtures Liquid_Container Designated Halogenated Liquid Waste Container Liquid_Waste->Liquid_Container EH_S Arrange for Pickup by Environmental Health & Safety Solid_Container->EH_S Liquid_Container->EH_S

Caption: Hazardous Waste Disposal Workflow

Decontamination:
  • All surfaces and equipment that have come into contact with the compound should be decontaminated. A suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash is recommended.

  • All cleaning materials should be disposed of as hazardous waste.

References

  • BindingDB. (n.d.). CAS 1312924-02-9 (3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile).
  • INDOFINE Chemical Company, Inc. (2026, January 23).
  • BLDpharm. (n.d.). 1312924-02-9|3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet - Benzonitrile.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet - 3-Iodobenzonitrile.
  • Benchchem. (2025). Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 3,3'-Thiodipropionitrile.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet - 4-Hydroxy-3,5-diiodobenzonitrile.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • SCHN. (n.d.).
  • Wikipedia. (n.d.). Benzonitrile.
  • A. G. Layne, Inc. (2015, September 3).
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. PubChem. Retrieved from [Link]

  • Spectrum Chemical. (2016, December 20).
  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment.
  • ResearchGate. (2025, August 6). Aromatic Chloride to Nitrile Transformation: Medicinal and Synthetic Chemistry.
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